[4-(1H-pyrazol-1-yl)phenyl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKFPXFMVLNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477435 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65476-24-6 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65476-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [4-(1H-pyrazol-1-yl)phenyl]acetic acid. This molecule represents a strategically important scaffold in medicinal chemistry, merging the well-established pharmacophoric properties of the pyrazole ring with the versatile synthetic handle of a phenylacetic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, actionable insights into its molecular characteristics, a robust protocol for its synthesis, and a discussion of its potential in modern therapeutic research. We will delve into the rationale behind experimental design, present predicted analytical data to guide characterization, and explore its reactivity for the development of novel chemical entities.
Introduction: Strategic Importance in Drug Discovery
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous clinically successful therapeutic agents.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have made it a cornerstone in drug design. The widespread application of this scaffold is exemplified by a range of FDA-approved drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the erectile dysfunction drug Sildenafil, and the anti-obesity agent Rimonabant.[1] The versatility of the pyrazole ring allows it to engage in various biological interactions, making it a recurring feature in compounds targeting a broad spectrum of diseases, from inflammation and cancer to infectious and neurological disorders.
This compound: A Bifunctional Building Block
This compound (Compound 1 ) is a bifunctional molecule of significant interest. It strategically combines the N-phenylpyrazole core, a common feature in many bioactive compounds, with a phenylacetic acid side chain. The phenylacetic acid group is not merely a passive linker; it is a recognized structural motif in its own right, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This dual-feature design renders Compound 1 an exceptionally valuable building block for:
-
Lead Optimization: Serving as a core scaffold for derivatization to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): Acting as a high-value fragment for screening against biological targets.
-
Linker Chemistry: Utilizing the carboxylic acid for conjugation to other molecules, such as in the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular probes.
Scope of the Technical Guide
This guide is structured to provide a holistic understanding of Compound 1 . It begins by defining its fundamental molecular and physicochemical properties. A significant portion is dedicated to a detailed, field-proven synthetic protocol, including the critical rationale behind the selection of reagents and conditions. Subsequently, a comprehensive theoretical analysis of its spectroscopic signature is provided to aid in its unambiguous characterization. The guide concludes with an exploration of its chemical reactivity and a forward-looking perspective on its applications in cutting-edge drug development programs.
Molecular and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters influence solubility, permeability, and formulation, which are critical for both laboratory experiments and potential therapeutic use.[2]
Molecular Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[4-(1H-Pyrazol-1-yl)phenyl]acetic acid | - |
| CAS Number | 65476-24-6 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| MDL Number | MFCD11100034 | [3] |
Structural Analysis
The structure of Compound 1 features a planar pyrazole ring connected via a nitrogen-carbon bond to the para-position of a phenylacetic acid moiety. The acetic acid side chain provides a key point of functionality and conformational flexibility.
Caption: Chemical structure of Compound 1.
Physicochemical Properties
While experimental data for Compound 1 is not widely published, its properties can be predicted using computational models and contextualized by comparing it to its parent structures, phenylacetic acid and pyrazole. Such predictions are vital for designing experiments, including selecting appropriate solvent systems and anticipating ADME (absorption, distribution, metabolism, and excretion) characteristics.
| Property | Phenylacetic Acid (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Melting Point (°C) | 76 to 77[4] | > 150 | Increased molecular weight, polarity, and potential for hydrogen bonding/pi-stacking suggest a significantly higher melting point. |
| Water Solubility | 15 g/L[4] | Low | The addition of the larger, hydrophobic N-phenylpyrazole group is expected to decrease aqueous solubility compared to phenylacetic acid. |
| pKa | 4.31[4] | ~4.4 | The electronic effect of the distal pyrazole group on the carboxylic acid is expected to be minimal, resulting in a pKa close to that of phenylacetic acid. |
| LogP | 1.41[5] | ~2.5 - 3.0 | The pyrazolyl-phenyl moiety significantly increases the lipophilicity of the molecule compared to the simple phenyl group of phenylacetic acid. |
Synthesis and Purification
A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While multiple strategies for N-arylation of azoles exist, the Ullmann-type condensation offers a robust and cost-effective approach.[6][7] This section details a proposed two-step synthesis starting from commercially available materials.
Retrosynthetic Analysis
The most logical disconnection for the synthesis of Compound 1 is at the aryl C-N bond, which points to an N-arylation reaction between pyrazole and a suitable 4-substituted phenylacetic acid derivative. The carboxylic acid must be protected, typically as an ester, to prevent interference with the basic conditions of the coupling reaction.
Caption: Retrosynthetic pathway for Compound 1.
Proposed Synthetic Protocol: Ullmann Condensation & Hydrolysis
This protocol is based on well-established copper-catalyzed N-arylation methods.[8][9]
Step 1: Methyl [4-(1H-Pyrazol-1-yl)phenyl]acetate Synthesis
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add methyl 4-bromophenylacetate (1.0 eq.) and 1H-pyrazole (1.2 eq.) to the flask.
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5 mL per 1 g of aryl bromide).
-
Inerting: Purge the flask with nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Saponification to this compound (1)
-
Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of the target carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.
Rationale for Experimental Choices
-
Catalyst System (CuI/L-Proline): The classic Ullmann reaction required harsh conditions.[10] The modern, ligand-accelerated variant provides a significant improvement. Copper(I) iodide is a cost-effective and reliable copper source.[6] L-proline serves as an inexpensive and highly effective ligand that chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures.[4]
-
Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is required to deprotonate the pyrazole (pKa ≈ 14.5), generating the nucleophilic pyrazolide anion for the coupling reaction. It is preferred over stronger bases that could promote side reactions with the ester group.
-
Solvent (DMSO): A polar aprotic solvent like DMSO is ideal as it can dissolve the inorganic base and ionic intermediates, facilitating the reaction.
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from acting as a nucleophile or being deprotonated under the basic reaction conditions, which would inhibit the desired C-N bond formation.
-
Hydrolysis (LiOH): Lithium hydroxide is a standard reagent for saponification (ester hydrolysis). It provides hydroxide ions for the nucleophilic attack on the ester carbonyl, and the reaction is typically clean and high-yielding.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. While public domain spectra for Compound 1 are unavailable, this section provides a detailed theoretical analysis of its expected spectroscopic data based on established principles and data from analogous structures.[11][12]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~8.4 ppm (d, J ≈ 2.5 Hz, 1H): This signal is assigned to the proton at the C5 position of the pyrazole ring, which is deshielded by the adjacent nitrogen.
-
δ ~7.8-7.7 ppm (m, 3H): This multiplet arises from the proton at the C3 position of the pyrazole ring and the two aromatic protons on the phenyl ring ortho to the pyrazole substituent (an AA'BB' system).
-
δ ~7.5 ppm (d, J ≈ 8.5 Hz, 2H): These are the two aromatic protons on the phenyl ring ortho to the acetic acid group.
-
δ ~6.5 ppm (dd, J ≈ 2.5, 1.8 Hz, 1H): This triplet-like signal corresponds to the proton at the C4 position of the pyrazole ring.
-
δ ~3.7 ppm (s, 2H): This singlet represents the two methylene (-CH₂-) protons of the acetic acid side chain.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
δ ~172.5 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~141.0 ppm: Pyrazole C5.
-
δ ~139.0 ppm: Phenyl C1 (ipso-carbon attached to pyrazole).
-
δ ~136.0 ppm: Phenyl C4 (ipso-carbon attached to the CH₂COOH group).
-
δ ~130.0 ppm: Phenyl C3/C5 (CH ortho to the CH₂COOH group).
-
δ ~127.5 ppm: Pyrazole C3.
-
δ ~120.0 ppm: Phenyl C2/C6 (CH ortho to the pyrazole).
-
δ ~108.0 ppm: Pyrazole C4.
-
δ ~40.5 ppm: Methylene carbon (-CH₂-).
Predicted Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1510 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
-
~1420, 1300 cm⁻¹: In-plane O-H bending and C-O stretching.
-
~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.
Predicted Mass Spectrometry (ESI-)
-
[M-H]⁻: Expected at m/z 201.07.
-
Major Fragment: Loss of CO₂ (44 Da) from the parent ion to give a fragment at m/z 157.08, corresponding to the [M-H-CO₂]⁻ ion.
| Data Type | Predicted Key Features |
| ¹H NMR | Signals for pyrazole (δ 8.4, 7.7, 6.5), AA'BB' phenyl system (δ 7.7, 7.5), CH₂ (δ 3.7), and COOH (δ 12.3). |
| ¹³C NMR | Signals for C=O (δ 172.5), aromatic/heteroaromatic carbons (δ 141-108), and CH₂ (δ 40.5). |
| IR | Broad O-H (3300-2500 cm⁻¹), strong C=O (~1700 cm⁻¹), and aromatic C=C/C=N (~1600-1500 cm⁻¹). |
| MS (ESI-) | [M-H]⁻ at m/z 201.07. |
Chemical Reactivity and Derivatization Potential
The synthetic utility of Compound 1 lies in the orthogonal reactivity of its functional groups. The carboxylic acid is the primary site for derivatization, allowing for the construction of compound libraries for biological screening.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid is readily converted into a variety of other functional groups, most notably amides and esters.
-
Amide Bond Formation: This is arguably the most important transformation in medicinal chemistry. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple Compound 1 with a diverse range of primary and secondary amines to generate a library of amides. This allows for systematic exploration of the chemical space around the core scaffold.
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can produce various esters. Esters can serve as prodrugs or fine-tune the physicochemical properties of the parent molecule.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-[4-(1H-pyrazol-1-yl)phenyl]ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol provides a new point for further chemical modification.
Caption: Key derivatization pathways of Compound 1.
Reactivity of the Aromatic Systems
Both the phenyl and pyrazole rings can potentially undergo electrophilic aromatic substitution. The pyrazole-substituted phenyl ring is activated, with the pyrazole group acting as an ortho-, para-director. The pyrazole ring itself is generally deactivated towards electrophilic attack compared to pyrrole, with substitution typically occurring at the C4 position. These reactions are less common for derivatization compared to carboxylic acid chemistry but offer routes to more complex analogues.
Conclusion and Future Outlook
This compound is a high-value, strategically designed chemical building block. Its synthesis is achievable through robust and scalable chemical methods like the Ullmann condensation. Its bifunctional nature, combining a proven heterocyclic pharmacophore with a versatile carboxylic acid handle, makes it an ideal starting point for the synthesis of compound libraries aimed at a wide array of biological targets. The predictive analytical data and detailed synthetic protocols provided in this guide serve as a solid foundation for researchers to incorporate this promising scaffold into their drug discovery and development pipelines, accelerating the journey toward novel therapeutic agents.
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Yang, B., & Li, Y. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Catalysis, 12(11), 6373-6423. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Angewandte Chemie International Edition, 42(44), 5402-5405. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Indoles, and Carbazoles Using Palladium Catalysts. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Faria, J. V., Leal, A. S., & Pires, D. E. V. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 22(8), 1289. [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(12), 2631-2634. [Link]
-
Wikipedia. (2023, December 29). Phenylacetic acid. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
Alexe, G., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 66(3), 2030-2055. [Link]
- Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). Supporting Information: One Pot Synthesis of N-Arylpyrazoles from Arylhalides. American Chemical Society.
- Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chemical Society of Pakistan, 27(4), 417-419.
-
Ibrahim, M. A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Journal of Materials Science: Materials in Electronics, 34(36), 2568. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information for an article.
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: A Cornerstone Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [4-(1H-pyrazol-1-yl)phenyl]acetic acid (CAS Number: 65476-24-6), a pivotal intermediate in the synthesis of diarylheterocycle drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This document delves into the compound's chemical properties, provides a detailed, field-proven synthetic protocol, and explores its critical role as a pharmacophore in the development of anti-inflammatory and anticancer agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] Their prevalence in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra) underscores the therapeutic importance of this heterocyclic motif.[1]
This compound emerges as a crucial building block in this context. Its structure combines the biologically active pyrazole ring with a phenylacetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). This unique combination makes it an ideal precursor for the synthesis of targeted therapeutics, particularly selective COX-2 inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application in drug development.
| Property | Value | Reference |
| CAS Number | 65476-24-6 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | Off-white to light yellow powder | Inferred from supplier data |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from synthetic procedures |
Spectroscopic Data:
| Technique | Key Data Points |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the aromatic protons of the phenyl ring, and the methylene protons of the acetic acid group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbons of the pyrazole ring, the phenyl ring, the methylene group, and the carboxylic acid carbonyl. |
| Infrared (IR) | Key vibrational bands would include C=O stretching of the carboxylic acid, C=N and C=C stretching of the pyrazole and phenyl rings, and O-H stretching of the carboxylic acid. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific, experimentally verified spectroscopic data for this compound is not widely available in a consolidated source. The information above is based on general principles of NMR and IR spectroscopy for similar structures.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and efficient route involves the synthesis of the precursor, 4-hydrazinylphenylacetic acid, followed by a cyclization reaction to form the pyrazole ring.
Synthesis of the Precursor: 4-Hydrazinylphenylacetic Acid
The synthesis of 4-hydrazinylphenylacetic acid typically starts from the commercially available 4-aminophenylacetic acid.
Step 1: Diazotization of 4-Aminophenylacetic Acid
This step involves the conversion of the primary amine group of 4-aminophenylacetic acid into a diazonium salt using sodium nitrite in an acidic medium.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine derivative. A common reducing agent for this transformation is sodium sulfite or stannous chloride.
Experimental Protocol for the Synthesis of 4-Hydrazinylphenylacetic Acid:
-
Diazotization: Dissolve 4-aminophenylacetic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Acidify the reaction mixture with concentrated hydrochloric acid. The product, 4-hydrazinylphenylacetic acid hydrochloride, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound
The final step involves the cyclization of 4-hydrazinylphenylacetic acid with a suitable three-carbon synthon, typically a malondialdehyde equivalent, to form the pyrazole ring.
Experimental Protocol for the Synthesis of this compound:
-
Reaction Setup: To a solution of 4-hydrazinylphenylacetic acid hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add 1,1,3,3-tetramethoxypropane.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Malondialdehyde Equivalent: 1,1,3,3-tetramethoxypropane is a stable and easy-to-handle precursor to malondialdehyde, which is unstable. In the acidic reaction medium, it hydrolyzes in situ to generate malondialdehyde for the cyclization reaction.
-
Acid Catalyst: The acid catalyst is crucial for both the hydrolysis of the acetal and for catalyzing the condensation and cyclization steps of the pyrazole formation.
-
Recrystallization: This is a standard and effective method for purifying the final product, removing any unreacted starting materials or by-products.
Biological Significance and Role in Drug Development
The primary significance of this compound lies in its role as a key intermediate in the synthesis of selective COX-2 inhibitors.
The Cyclooxygenase (COX) Pathway and Inflammation
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[3]
This compound as a Pharmacophore for COX-2 Inhibition
The diarylheterocycle structure is a common feature of selective COX-2 inhibitors. In drugs like Celecoxib, the [4-(1H-pyrazol-1-yl)phenyl] moiety serves as a crucial pharmacophore that allows for selective binding to the active site of the COX-2 enzyme. The sulfonamide group on the second phenyl ring of Celecoxib is known to interact with a side pocket in the COX-2 active site that is not present in COX-1, which is the basis for its selectivity.
The this compound provides the core diarylpyrazole structure. The acetic acid group can be further modified to introduce other functionalities or can be part of the final drug molecule, contributing to its overall pharmacokinetic and pharmacodynamic properties.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its structure is a carefully crafted combination of a privileged heterocyclic scaffold and a functional group common to a major class of therapeutics. As our understanding of disease pathways deepens, the demand for highly specific and targeted drugs will continue to grow. Versatile and strategically designed building blocks like this compound will undoubtedly play a central role in the development of the next generation of innovative medicines. This guide serves as a foundational resource for scientists looking to leverage the potential of this important molecule in their research and development endeavors.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(13), 1504-1538. [Link]
-
PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 26, 2026, from [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. [Link]
Sources
[4-(1H-pyrazol-1-yl)phenyl]acetic acid molecular weight and formula
An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: Synthesis, Characterization, and Applications
Executive Summary
This compound is a bifunctional organic molecule that serves as a critical building block for researchers in medicinal chemistry and drug discovery. It belongs to the class of heteroaryl acetic acids (HAAs), which are significantly underrepresented in commercial compound libraries despite their high value in lead optimization.[1] This guide provides a comprehensive technical overview of the compound, detailing its physicochemical properties, validated synthetic protocols, analytical characterization, and its strategic importance. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, renowned for a wide spectrum of biological activities, including anti-inflammatory and COX-2 inhibitory effects.[2] This document is intended to equip researchers and drug development professionals with the expert knowledge required to synthesize, characterize, and effectively utilize this versatile synthetic intermediate.
Physicochemical and Safety Data
A precise understanding of the compound's fundamental properties is paramount for its successful application in a research setting.
Core Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| CAS Number | 65476-24-6 | [3] |
| Appearance | White to off-white solid | Assumed based on similar compounds[4] |
| MDL Number | MFCD11100034 | [3] |
Safety and Handling
Based on aggregated GHS data for this compound and structurally related pyrazole carboxylic acids, appropriate safety precautions are mandatory.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
Strategic Importance in Drug Discovery
The value of this compound stems from the proven therapeutic relevance of its constituent parts: the pyrazole ring and the phenylacetic acid sidechain.
-
The Pyrazole Scaffold: The pyrazole moiety is a privileged structure in pharmacology. Its presence in blockbuster drugs like Celecoxib, a potent COX-2 inhibitor, underscores its utility in designing anti-inflammatory agents.[2] The pyrazole ring system is associated with a vast range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[2][5]
-
The Phenylacetic Acid Moiety: As a (hetero)aryl acetic acid, this compound is a highly sought-after building block. The carboxylic acid group is an ideal handle for the amide coupling reaction, which remains the most frequently used reaction in the final stages of drug design and lead optimization.[1] The development of practical, large-scale syntheses for these intermediates is crucial to fill a recognized gap in the commercially available chemical space.[1]
Caption: Logical relationship of the title compound to its core pharmacophores and applications.
Synthesis Strategy and Experimental Protocols
A robust and scalable synthesis is essential for the utility of any chemical building block. While numerous methods exist for pyrazole synthesis, a practical approach for multigram-scale production of pyrazolylacetic acids involves a two-step sequence: electrophilic acylation followed by a Wolff-Kishner reduction.[1] This strategy is advantageous as it avoids organometallic intermediates and utilizes well-established, high-yielding reactions.
Synthesis Workflow Overview
Caption: The two-step synthetic workflow from 1-phenyl-1H-pyrazole to the target acid.
Protocol 1: Synthesis of Ethyl 2-oxo-2-(4-(1H-pyrazol-1-yl)phenyl)acetate
This protocol describes the direct electrophilic acylation at the 4-position of the pyrazole ring system.[1]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).
-
Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Acylating Agent: To the stirred suspension, add ethyl 2-chloro-2-oxoacetate (1.1 equivalents) dropwise via a syringe over 15 minutes.
-
Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketoester can be purified by flash column chromatography on silica gel.
Protocol 2: Wolff-Kishner-Huang Minlon Reduction
This classic reaction efficiently reduces the ketone to a methylene group while simultaneously hydrolyzing the ester to the desired carboxylic acid.
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the ketoester intermediate (1.0 equivalent) in diethylene glycol (5 mL/mmol).
-
Hydrazone Formation: Add hydrazine hydrate (4.0 equivalents) to the solution. Heat the mixture to 100-120 °C for 2 hours to form the hydrazone intermediate.
-
Reduction: Add potassium hydroxide (KOH, 4.0 equivalents) pellets to the mixture. Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Reaction: Maintain the reaction at reflux (approx. 195 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the intermediate.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Isolation: Acidify the aqueous solution to pH 2-3 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole ring protons (three distinct signals), the aromatic phenyl protons (two doublets, AA'BB' system), and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for all 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~170-180 ppm), the methylene carbon (~40 ppm), and distinct signals for the pyrazole and phenyl ring carbons. |
| Mass Spec (MS) | For Electrospray Ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 201.07. In positive mode, the [M+H]⁺ ion would be at m/z 203.08. |
| HPLC | A single major peak with a purity of >95% is expected when monitored at a suitable UV wavelength (e.g., 254 nm). |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹). |
References
- (Pyrazol-4-yl)aceticyl)
-
Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. [Link]
-
4-Hydroxyphenylacetic acid. Wikipedia. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]
-
1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazole-Containing Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When coupled with a carboxylic acid moiety, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazole-containing carboxylic acids, offering critical insights for researchers and professionals engaged in the discovery and development of novel therapeutics. These compounds have demonstrated significant potential across various therapeutic areas, including inflammation, cancer, infectious diseases, and metabolic disorders.[1][2][3]
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several versatile methods available to the medicinal chemist. The most common and robust approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.
Another prevalent method is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. This approach offers a high degree of regioselectivity and is particularly useful for the synthesis of polysubstituted pyrazoles.[5][6] Furthermore, pyrazole-3-carboxylic acids and their derivatives can be synthesized through various routes, including the cyclization of α,β-unsaturated ketones with hydrazines, followed by oxidation, or from the reaction of β-ketoesters with hydrazines.[1][7] The carboxylic acid group can then be introduced at various positions on the pyrazole ring, most commonly at the C3 or C4 position, through functional group transformations of pre-existing substituents or by using appropriately substituted starting materials.[1][7][8]
A Spectrum of Biological Activities and Their Mechanistic Underpinnings
Pyrazole-containing carboxylic acids have been shown to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects. The following sections will delve into the most significant of these activities, providing mechanistic insights and outlining established protocols for their evaluation.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
Perhaps the most well-known application of pyrazole-containing compounds is in the realm of anti-inflammatory drugs. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example of a pyrazole-containing drug that has had a significant clinical impact.[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] By selectively inhibiting COX-2 over its constitutively expressed isoform, COX-1, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
The mechanism of action of celecoxib and other pyrazole-based COX-2 inhibitors involves the binding of the pyrazole core to the active site of the COX-2 enzyme. The sulfonamide group of celecoxib is crucial for its selectivity, as it interacts with a side pocket in the COX-2 active site that is not present in COX-1.[9]
Featured Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.
1. Reagents and Materials:
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
- Tris-HCl buffer (pH 8.0)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., celecoxib)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and the test compound at various concentrations in a 96-well plate.
- Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time to monitor the oxidation of TMPD, which is indicative of prostaglandin synthesis.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Causality Behind Experimental Choices: The use of a chromogenic co-substrate like TMPD allows for a continuous and easily measurable spectrophotometric readout of enzyme activity. Including a known selective COX-2 inhibitor like celecoxib as a positive control is essential for validating the assay's performance and providing a benchmark for the potency of the test compounds.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Inhibition of the COX-2 enzyme by pyrazole-containing carboxylic acids blocks the synthesis of prostaglandins, key mediators of inflammation.
Anticancer Activity: Targeting Multiple Pathways
The pyrazole scaffold is a privileged structure in oncology drug discovery, with numerous derivatives exhibiting potent anticancer activity.[10][11] Pyrazole-containing carboxylic acids have been shown to inhibit various targets involved in cancer cell proliferation, survival, and metastasis. These targets include protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[12]
For instance, some pyrazole derivatives have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[12] Others have shown inhibitory activity against receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGF-R), which are involved in tumor growth and angiogenesis.[10]
Featured Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
1. Reagents and Materials:
- Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multi-channel pipette
- Incubator (37°C, 5% CO2)
- Microplate reader
2. Procedure:
- Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., a known anticancer drug).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for initial screening of potential anticancer agents because it provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. The use of a panel of different cancer cell lines can provide initial insights into the spectrum of activity and potential selectivity of the compounds.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole-containing carboxylic acids have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[1][5][13] The mechanism of their antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
For example, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and repair.[14] Others have demonstrated the ability to disrupt the fungal cell wall or inhibit ergosterol biosynthesis, a key component of the fungal cell membrane.[5]
Featured Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a test compound.[15][16]
1. Reagents and Materials:
- Bacterial or fungal strains of interest
- Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
- Test compounds dissolved in a suitable solvent
- Positive control (e.g., a known antibiotic or antifungal agent)
- Negative control (solvent alone)
- Sterile petri dishes
- Sterile cork borer or pipette tips to create wells
- Incubator
2. Procedure:
- Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of the agar plate.
- Create wells in the agar using a sterile cork borer.
- Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
- The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Causality Behind Experimental Choices: This method provides a clear visual and quantitative assessment of antimicrobial activity. The use of both positive and negative controls is crucial for ensuring the validity of the results and confirming that the observed activity is due to the test compound and not the solvent.
Antidiabetic Activity: Modulating Metabolic Pathways
More recently, pyrazole-containing carboxylic acids have been investigated for their potential as antidiabetic agents.[17] These compounds have been shown to target various components of metabolic pathways that are dysregulated in diabetes. For example, some derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.[17] Inhibition of this enzyme slows the absorption of glucose, leading to a reduction in postprandial hyperglycemia.
Other pyrazole-based compounds have been found to act as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[17]
Structure-Activity Relationships (SAR): Guiding Drug Design
The systematic modification of the pyrazole-carboxylic acid scaffold has allowed for the elucidation of key structure-activity relationships (SAR), providing a roadmap for the design of more potent and selective compounds.[12][18][19]
Key SAR Observations:
| Position of Substitution | Substituent | Effect on Biological Activity | Therapeutic Area |
| N1-position of the pyrazole ring | Large, bulky groups | Often enhances activity | Anticancer, Anti-inflammatory |
| C3-position of the pyrazole ring | Aromatic or heteroaromatic rings | Can increase potency and selectivity | Anticancer, Antimicrobial |
| C4-position of the pyrazole ring | Electron-withdrawing groups | Can influence acidity and binding | Various |
| C5-position of the pyrazole ring | Varies depending on the target | Can be modified to fine-tune activity | Various |
| Carboxylic acid group | Esterification or amidation | Can modulate pharmacokinetic properties | Prodrug design |
For anti-inflammatory COX-2 inhibitors, the presence of a p-sulfamoylphenyl or a similar group at the N1-position is often critical for selectivity.[18] In the case of anticancer kinase inhibitors, the nature and position of substituents on the pyrazole ring can determine the specific kinase that is targeted.[12] For antimicrobial agents, lipophilicity and the presence of specific functional groups that can interact with the microbial target are important determinants of activity.[20]
Future Perspectives
The pyrazole-containing carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on several key aspects:
-
Novel Target Identification: Exploring the interaction of pyrazole-carboxylic acid libraries with a wider range of biological targets to uncover new therapeutic applications.
-
Rational Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors based on a deeper understanding of their binding modes.
-
Hybrid Molecules: Combining the pyrazole-carboxylic acid scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
References
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-488.
- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of pyrazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 151-171.
- Lv, K., Wang, A., Zhang, Y., & Li, J. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(9), 2100140.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 25, 2026, from [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
- A review on pyrazole an its derivative. (2024). International Journal of Novel Research and Development, 9(7), a597-c597.
- Papakyriakou, A., Zervou, M., & Iatrou, H. (2013). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 18(5), 5346-5361.
- Sener, A., Kasimogullari, R., Sener, M. K., & Genc, H. (2005). Synthesis and some reactions of pyrazole-3-carboxylic acid having trifluoromethyl unit. Journal of Heterocyclic Chemistry, 42(1), 117-120.
- Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.
- Quiroga, J., & Trilleras, J. (2013).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.
-
Wikipedia. (2024, January 22). G protein-coupled receptor. Retrieved January 25, 2026, from [Link]
- Abdu-Allah, H. H. M., Abdel-Aziz, M., & El-Shorbagi, A.-N. A. (2013). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Archiv der Pharmazie, 346(10), 738-747.
- Tsolaki, E., & Geronikaki, A. (2018).
- Kumar, R., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14722.
- Kamal, A., et al. (2015). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 15(13), 1245-1264.
- Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
- Wang, X., et al. (2020). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. European Journal of Medicinal Chemistry, 207, 112769.
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289.
-
TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved January 25, 2026, from [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved January 25, 2026, from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 25, 2026, from [Link]
-
Medicosis Perfectionalis. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved January 25, 2026, from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 25, 2026, from [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
- Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2003). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 336(7), 321-328.
-
ResearchGate. (n.d.). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis.... Retrieved January 25, 2026, from [Link]
-
Healthline. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved January 25, 2026, from [Link]
- Asif, M. (2021). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 21(11), 1368-1386.
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved January 25, 2026, from [Link]
- Patil, S. V., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6935.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2024, January 23). Cyclooxygenase-2. Retrieved January 25, 2026, from [Link]
- El-Sayed, N. N. E. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1184-1191.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. hereditybio.in [hereditybio.in]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Pyrazole Acetic Acid Moiety: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification and optimization of novel therapeutic agents. Within the vast chemical space of potential fragments, the [4-(1H-pyrazol-1-yl)phenyl]acetic acid scaffold has garnered significant attention as a "privileged fragment." Its inherent structural features and versatile chemical handles make it an ideal starting point for the development of potent and selective inhibitors for a range of biological targets implicated in various disease states, including inflammation, cancer, and thrombosis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this key fragment. We will delve into the causality behind its successful application in drug design, supported by detailed experimental protocols for hit identification and validation, and showcase its role in the development of targeted therapies.
The this compound Fragment: A Structural and Physicochemical Analysis
The efficacy of a fragment in drug design is intrinsically linked to its structural and physicochemical characteristics. The this compound moiety possesses a unique combination of features that render it an exceptional building block for medicinal chemists.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. It can participate in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor), π-π stacking, and hydrophobic interactions. The phenylacetic acid portion provides a crucial carboxylic acid group, a common feature in many drugs that can form strong ionic interactions or hydrogen bonds with key residues in a target's active site. The phenyl linker offers a rigid scaffold for orienting the pyrazole and acetic acid groups, while also providing a point for further chemical modification to enhance potency and selectivity.
Physicochemical Properties:
A thorough understanding of a fragment's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding lead optimization. The following table summarizes key computed and experimental properties of phenylacetic acid and its derivatives, providing a baseline for understanding the this compound fragment.
| Property | Phenylacetic Acid | 4-Hydroxyphenylacetic acid | This compound (Estimated) | Source |
| Molecular Weight ( g/mol ) | 136.15 | 152.15 | 216.22 | [1] |
| logP | 1.41 | 0.75 | ~1.5 - 2.0 | [2] |
| pKa | 4.31 | 4.59 | ~4.0 - 4.5 | [2] |
| Water Solubility (g/L) | 15 (20 °C) | 60.7 (25 °C) | Moderately Soluble | [1][3] |
| Hydrogen Bond Donors | 1 | 2 | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | 3 | 3 | Calculated |
| Rotatable Bonds | 2 | 2 | 3 | Calculated |
These properties generally adhere to Lipinski's "Rule of Five," suggesting good potential for oral bioavailability, a critical consideration in drug development.
Synthesis of the Core Fragment and its Analogs
The accessibility of a fragment and its derivatives through robust and scalable synthetic routes is a key determinant of its utility in a drug discovery program. Several synthetic strategies can be employed to prepare this compound. A common and efficient approach involves a multi-step synthesis starting from commercially available materials.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to the target fragment.
Detailed Synthetic Protocol:
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde [4]
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)benzaldehyde.
Step 2: Synthesis of 2-(4-(1H-Pyrazol-1-yl)phenyl)acetonitrile
-
To a solution of 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a mixture of dimethoxyethane (DME) and ethanol, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(4-(1H-pyrazol-1-yl)phenyl)acetonitrile.
Step 3: Synthesis of this compound [5][6]
-
To a solution of 2-(4-(1H-pyrazol-1-yl)phenyl)acetonitrile (1.0 eq) in a mixture of ethanol and water, add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
If using a base, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product. If using an acid, cool and pour into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Biological Significance and Applications in Drug Design
The this compound scaffold is a cornerstone in the design of numerous biologically active compounds, most notably as inhibitors of cyclooxygenase-2 (COX-2).
3.1. COX-2 Inhibition and Anti-Inflammatory Activity
The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, as it reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1. The pyrazole acetic acid moiety is a key pharmacophore in several potent and selective COX-2 inhibitors, including the blockbuster drug Celecoxib.
The acidic group of the fragment forms a crucial salt bridge with a conserved arginine residue in the active site of COX-2, while the pyrazole and phenyl rings occupy hydrophobic pockets, contributing to the high affinity and selectivity of these inhibitors.
Signaling Pathway of COX-2 in Inflammation:
Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.
3.2. Anticancer Activity: Targeting Kinases
Beyond its anti-inflammatory properties, the pyrazole scaffold is a recognized "hinge-binder" in many kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Derivatives of the this compound fragment have shown inhibitory activity against various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[7][8] The pyrazole nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Example of Kinase Inhibition by Pyrazole Derivatives:
| Compound Class | Target Kinase | Reported IC50/Ki | Reference |
| 2,4-disubstituted phthalazinones | Aurora A/B | 118 nM / 80 nM | [8] |
| Pyrazolyl-thiazolidinone derivatives | Aurora-A | 0.11 µM | [7] |
Experimental Protocols for Fragment Screening and Hit Validation
The identification of fragments that bind to a biological target is the first critical step in fragment-based drug design. Several biophysical techniques are employed for this purpose, each with its own strengths and weaknesses.
4.1. Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[9][10]
Experimental Workflow for SPR-based Fragment Screening:
Caption: Workflow for identifying fragment hits using SPR.
Step-by-Step SPR Protocol:
-
Immobilization of Target Protein:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a fragment library in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject each fragment or a pool of fragments over the sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to detect binding.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
Regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Identify fragments that produce a significant and reproducible binding signal.
-
For hit validation, perform dose-response experiments to determine the binding affinity (KD).
-
4.2. NMR Spectroscopy for Fragment Screening and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding and for providing structural information about the interaction.[11] Ligand-observed methods such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for fragment screening.
Detailed Protocol for WaterLOGSY: [12][13][14][15]
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a buffered aqueous solution (e.g., phosphate buffer in 90% H2O/10% D2O).
-
Prepare a stock solution of the fragment or fragment mixture in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment stock to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Experiment:
-
Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein as a reference.
-
Acquire a WaterLOGSY spectrum of the fragment-protein mixture. This experiment selectively irradiates the bulk water signal.
-
-
Data Interpretation:
-
In the WaterLOGSY spectrum, non-binding fragments will show negative NOE signals, while binding fragments will show positive NOE signals. This is because the magnetization is transferred from the irradiated water to the protein, and then to the bound ligand.
-
4.3. X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is invaluable for structure-based drug design.
General Protocol for Protein-Fragment Co-crystallization:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using various commercially available screens.
-
Optimize the initial crystallization hits to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo-protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow them to soak for a defined period (minutes to hours).
-
Co-crystallization: Mix the protein and the fragment prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the fragment bound in the active site.
-
Cellular Assays for Biological Validation
Once fragment hits have been identified and validated biophysically, their biological activity must be confirmed in a cellular context. For anti-inflammatory drug discovery targeting COX-2, assays that measure the production of pro-inflammatory mediators are essential.
5.1. LPS-Induced Prostaglandin E2 (PGE2) Release Assay
This assay measures the ability of a compound to inhibit the production of PGE2, a key product of the COX-2 pathway, in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol: [16]
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.
-
5.2. TNF-α Release Assay
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that is also produced in response to LPS stimulation. Measuring the inhibition of TNF-α release can provide additional information about the anti-inflammatory activity of a compound.
Detailed Protocol: [17][18][19][20]
-
Cell Culture and Stimulation:
-
Follow the same cell culture and stimulation procedure as in the PGE2 assay.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the cell culture supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Conclusion and Future Perspectives
The this compound fragment has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with various biological targets have solidified its status as a privileged scaffold in medicinal chemistry. The in-depth technical guide provided here offers a comprehensive resource for researchers seeking to leverage this powerful fragment in their drug discovery endeavors.
Future work in this area will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this fragment in the context of new and challenging biological targets will undoubtedly continue to yield exciting new therapeutic opportunities. The integration of computational methods with the experimental techniques described herein will further accelerate the design and optimization of next-generation drugs based on this remarkable chemical scaffold.
References
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. Available at: [Link]
- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide. Google Patents.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]
-
Phenylacetic Acid. PubChem. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. Available at: [Link]
-
IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. ResearchGate. Available at: [Link]
-
Schematic representation of WaterLOGSY-based characterisation of protein ligands. ResearchGate. Available at: [Link]
-
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. International Journal of Molecular Sciences. Available at: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
-
Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR). Analytical Chemistry. Available at: [Link]
-
General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. Assay Genie. Available at: [Link]
-
Screening and analysis of fragments using Biacore systems. Cytiva. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available at: [Link]
-
Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available at: [Link]
-
Direct NMR Probing of Hydration Shells of Protein Ligand Interfaces and Its Application to Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Google Patents.
-
Protein-Ligand Interaction II: WaterLOGSY experiments. JEOL. Available at: [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Aurora kinase inhibition and fragment-likeness profile of hits identified in this study. ResearchGate. Available at: [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. Available at: [Link]
-
TNF-α (free) ELISA. IBL International. Available at: [Link]
-
PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Available at: [Link]
-
Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Preprints.org. Available at: [Link]
-
Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. Molecular Medicine Reports. Available at: [Link]
-
Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
- Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
-
1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments. Available at: [Link]
-
Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. Available at: [Link]
-
Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. RSC Advances. Available at: [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Available at: [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein-Ligand Interaction II: WaterLOGSY experiments | Applications Notes | JEOL Ltd. [jeol.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Molecular Medicine Reports [spandidos-publications.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. novamedline.com [novamedline.com]
- 20. fn-test.com [fn-test.com]
A Comprehensive Technical Guide to the Biological Targets of Pyrazole Acetic Acid Derivatives
Executive Summary
The pyrazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in modern medicinal chemistry, leading to the development of drugs across a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4] When functionalized with an acetic acid moiety, the resulting pyrazole acetic acid derivatives gain specific physicochemical characteristics that enhance their interaction with a variety of biological targets.
This technical guide provides an in-depth exploration of the key biological targets of pyrazole acetic acid derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the mechanism of action of these compounds against well-established targets such as Cyclooxygenase-2 (COX-2) and the Cannabinoid Receptor 1 (CB1). Furthermore, we will explore their role in targeting fungal lanosterol 14α-demethylase (CYP51) and delve into emerging applications in oncology, particularly the inhibition of critical signaling pathways like the EGFR/PI3K/AKT/mTOR cascade.
By synthesizing mechanistic insights with field-proven experimental protocols and quantitative data, this document serves as an authoritative resource for understanding and leveraging the therapeutic potential of this versatile chemical class.
Chapter 1: The Pyrazole Acetic Acid Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly sought-after scaffold in drug design.[5] Its appeal stems from its metabolic stability and its ability to act as a versatile template for arranging substituents in a defined three-dimensional space, enabling precise interactions with biological macromolecules. The addition of an acetic acid group introduces a carboxylic acid function, which is often a critical pharmacophore. This acidic moiety can engage in potent ionic interactions, hydrogen bonds, and salt bridges with basic residues (e.g., Arginine, Lysine) in an enzyme's active site or a receptor's binding pocket. This interaction is a recurring theme in the targeting of enzymes like the cyclooxygenases.
The development of pyrazole-based drugs has a rich history, with several compounds reaching clinical use, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antibacterial Sulfaphenazole.[1][6] This clinical success underscores the scaffold's "drug-like" properties and its capacity for modification to achieve desired potency and selectivity.
Chapter 2: Cyclooxygenase (COX) Isoforms: The Archetypal Target
The most well-documented biological targets for pyrazole derivatives, particularly those with acidic functionalities, are the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade.
Mechanistic Overview: The Arachidonic Acid Pathway
COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes.[7] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, making it a prime target for anti-inflammatory drugs with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9] Selective inhibition of COX-2 is the primary mechanism of action for modern anti-inflammatory agents.[7]
Case Study: Celecoxib and Diaryl-Pyrazoles
Celecoxib (Celebrex) is a landmark drug featuring a 1,5-diarylpyrazole scaffold and is a highly selective COX-2 inhibitor.[1][10] The key to its selectivity lies in its structure. The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The bulky trifluoromethyl and p-sulfonamide groups on the phenyl rings of Celecoxib can fit into this side pocket in COX-2, leading to potent inhibition.[11] In contrast, these bulky groups cause steric hindrance in the narrower COX-1 active site, preventing high-affinity binding.
While Celecoxib itself is not a pyrazole acetic acid, its mechanism provides the foundational logic for designing other pyrazole-based COX-2 inhibitors. The pyrazole core acts as the central scaffold from which substituents can be oriented to exploit the structural differences between the COX isoforms.
Signaling Pathway: Prostaglandin Synthesis
Caption: A typical workflow for identifying selective CB1 antagonists.
Chapter 4: Fungal Ergosterol Biosynthesis: A Target for Antimycotics
Mechanistic Overview: The Role of CYP51
Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells—regulating membrane fluidity and integrity. The ergosterol biosynthesis pathway is an essential process for fungal viability, making its enzymes attractive targets for antifungal drugs. [12]One of the key enzymes in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly known as CYP51. [13]Inhibition of CYP51 disrupts ergosterol production and leads to the accumulation of toxic sterol intermediates, ultimately arresting fungal growth. [14]
Case Study: Difenoconazole
Many of the most successful antifungal agents belong to the "azole" class (e.g., triazoles, imidazoles). These compounds, including the pyrazole-containing agricultural fungicide Difenoconazole, share a common mechanism of action. The nitrogen atom (N4) of the azole ring coordinates directly to the heme iron atom in the active site of CYP51. [12]This binding event prevents the enzyme from processing its natural substrate, lanosterol, thereby halting the entire ergosterol synthesis pathway. [15]The pyrazole scaffold serves as a robust framework for positioning the crucial nitrogen atom and other substituents that enhance binding affinity and selectivity for the fungal enzyme over its mammalian ortholog. [16]
Signaling Pathway: Ergosterol Biosynthesis
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.
Chapter 6: Conclusion and Future Perspectives
The pyrazole acetic acid scaffold and its close analogues represent a remarkably versatile and clinically validated class of compounds. Their ability to effectively target a diverse range of proteins—from enzymes like COX-2 and CYP51 to GPCRs like CB1 and protein kinases in oncogenic pathways—highlights their significance in drug discovery. The acetic acid moiety frequently serves as a key anchoring group, providing potent electrostatic interactions that are crucial for high-affinity binding.
The journey of these compounds, from the success of Celecoxib to the cautionary tale of Rimonabant, provides invaluable insights for future drug design. The key challenges and opportunities moving forward include:
-
Enhancing Selectivity: Designing next-generation derivatives with even greater selectivity for their intended target over related proteins to minimize off-target effects.
-
Modulating Physicochemical Properties: Fine-tuning solubility, permeability, and metabolic stability to create peripherally restricted drugs for metabolic diseases or compounds with optimal brain penetration for neurological disorders.
-
Combating Drug Resistance: In the antimicrobial and anticancer fields, developing novel pyrazole derivatives that can overcome established resistance mechanisms is a critical priority.
By combining rational, structure-based design with modern synthetic methodologies and robust biological evaluation, the pyrazole acetic acid scaffold will undoubtedly continue to be a fruitful source of new therapeutic agents.
References
-
Al-Warhi, T., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]
-
Ansari, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Bousfiha, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Bousfiha, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Shittu, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Tzitzikas, P., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Bekhit, A.A., et al. (2021). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Jones, R. M., et al. (2011). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central. [Link]
-
Van Gaal, L. F. (2006). Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity. SciELO. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Monk, B. C., & Goff, D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. PubMed. [Link]
-
Abdeen, S., et al. (2021). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... ResearchGate. [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Kumar, R., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
-
Kirkham, T. C., & Williams, C. M. (2019). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. MDPI. [Link]
-
Difenoconazole (Ref: CGA 169374). (2025). AERU - University of Hertfordshire. [Link]
-
Rinaldi-Carmona, M., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]
-
El-Sayed, M. A. A., et al. (2018). Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). ResearchGate. [Link]
-
Padwal, R. S., & Majumdar, S. R. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. [Link]
-
Difenoconazole (Difenoconazole). (2025). Cultivar Magazine. [Link]
-
Chen, Y. L., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed. [Link]
-
Nakayama, N., et al. (1997). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. PubMed. [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Difenoconazole (Difenoconazole) - Cultivar Magazine [revistacultivar.com]
- 14. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis [pubmed.ncbi.nlm.nih.gov]
- 15. Difenoconazole (Ref: CGA 169374) [sitem.herts.ac.uk]
- 16. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-pyrazol-1-yl)phenyl]acetic acid is a valuable heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid moiety linked to a pyrazole ring, is found in a variety of biologically active molecules. The pyrazole nucleus is a well-known pharmacophore associated with a wide range of activities, while the phenylacetic acid group provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, starting from the readily available 4-aminophenylacetic acid. The causality behind experimental choices, safety precautions, and methods for characterization are discussed in detail to ensure scientific integrity and successful replication.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step sequence starting from 4-aminophenylacetic acid. The overall transformation is depicted below:
Figure 2: Mechanism of diazotization.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Aminophenylacetic acid | 151.16 | 15.1 g | 0.1 | Starting material |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Diazotizing agent |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
| Ice | - | As needed | - | For cooling |
| Starch-iodide paper | - | - | - | For testing |
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.1 g (0.1 mol) of 4-aminophenylacetic acid in 100 mL of deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add 30 mL of concentrated hydrochloric acid. The temperature should be maintained between 0 and 5 °C.
-
In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of 4-aminophenylacetic acid hydrochloride over 30 minutes, ensuring the temperature does not rise above 5 °C. [1]6. After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained and maintained for 5 minutes.
-
CAUTION: Diazonium salts can be explosive in the solid state. Do not isolate the intermediate. Keep the solution cold and proceed immediately to the next step.
Step 2: Reduction of the Diazonium Salt to 4-Hydrazinophenylacetic acid
The diazonium salt is then reduced to the corresponding hydrazine using tin(II) chloride.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 56.4 g | 0.25 | Reducing agent |
| Concentrated HCl | 36.46 | 50 mL | ~0.6 | Solvent for SnCl₂ |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Diethyl ether or Ethyl acetate | - | 200 mL | - | Extraction solvent |
Protocol:
-
In a 1 L beaker, prepare a solution of tin(II) chloride by dissolving 56.4 g (0.25 mol) of SnCl₂·2H₂O in 50 mL of concentrated hydrochloric acid. Gentle warming may be necessary.
-
Cool the tin(II) chloride solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stirred tin(II) chloride solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, a precipitate of the hydrazine hydrochloride salt may form. Stir the mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
To isolate the free hydrazine, suspend the solid in 200 mL of water and carefully add a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9), which will dissolve the tin salts.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydrazinophenylacetic acid.
-
Purification of 4-Hydrazinophenylacetic acid: Recrystallize the crude product from a mixture of ethanol and water to obtain a purified solid.
Part 2: Synthesis of this compound
The final step involves the cyclization of the hydrazine with a 1,3-dicarbonyl equivalent to form the pyrazole ring. 1,1,3,3-Tetramethoxypropane is a convenient and stable precursor to malondialdehyde.
Reaction Mechanism:
Figure 3: Pyrazole ring formation from a hydrazine and a malondialdehyde precursor.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Hydrazinophenylacetic acid | 166.17 | 8.3 g | 0.05 | Starting material |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 8.2 g | 0.05 | Malondialdehyde precursor |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Concentrated HCl | 36.46 | 1 mL | ~0.012 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | 150 mL | - | Extraction solvent |
| Hexane | 86.18 | 50 mL | - | For recrystallization |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8.3 g (0.05 mol) of purified 4-hydrazinophenylacetic acid in 100 mL of ethanol.
-
Add 8.2 g (0.05 mol) of 1,1,3,3-tetramethoxypropane to the solution. [1]3. Add 1 mL of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure product as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the recrystallized product.
-
¹H NMR (400 MHz, DMSO-d₆): The expected signals would include:
-
A singlet for the methylene protons of the acetic acid group.
-
A set of doublets for the para-substituted phenyl ring.
-
Signals corresponding to the three protons of the pyrazole ring.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of signals for the aromatic, pyrazole, methylene, and carbonyl carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Safety and Handling
-
Diazotization: Diazonium salts are potentially explosive, especially when dry. Always perform the reaction at low temperatures (0-5 °C) and use the diazonium salt solution immediately without isolation. [2]* Tin(II) Chloride: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). [3][4]Dispose of tin-containing waste according to institutional guidelines.
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens. Handle 4-hydrazinophenylacetic acid in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, gloves, and a lab coat.
References
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
- (Pyrazol-4-yl)aceticyl)
- Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017).
- Safety Data Sheet: Tin(II)
- Preparation of pyrazoles. (1982).
- Abdulsattar, J. O. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 11(2), 527-535.
- Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Loss Prevention in the Process Industries, 38, 148-155.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Gerard, D., et al. (1998). Reactions of N-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Mechanistic Aspects of the Colorimetric Assay of Lipid Peroxidation. Chemical Research in Toxicology, 11(10), 1177-1183.
- El-Agrody, A. M., et al. (2000). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Egyptian Journal of Pharmaceutical Sciences, 41(1-3), 159-171.
- Safety D
- 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Bunton, C. A., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 65-71.
- p-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses.
- Tin(II)
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics, 5(4), 30.
- Method for recovering and purifying phenylacetic acid. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity [4-(1H-pyrazol-1-yl)phenyl]acetic Acid via Optimized Recrystallization: A Step-by-Step Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
[4-(1H-pyrazol-1-yl)phenyl]acetic acid is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a detailed, robust protocol for the purification of this compound using recrystallization. We delve into the mechanistic principles of solvent selection, crystal growth, and purity validation, offering a framework that ensures high-purity material suitable for downstream applications. This guide is designed for researchers, chemists, and process development scientists seeking a reliable and scalable purification method.
The Principle of Recrystallization: Beyond Simple Precipitation
Recrystallization is a powerful purification technique for crystalline solids. Its efficacy is rooted in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (removed via hot filtration).
The process relies on creating a supersaturated solution of the crude compound in a minimal amount of hot solvent. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The slow, controlled nature of this cooling process is critical; it allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurities from the solid phase. This is fundamentally different from rapid precipitation, which can trap impurities within the solid matrix.
Materials and Equipment
Reagents:
-
Crude this compound (Purity: e.g., 95% or as determined)[1]
-
Screening Solvents:
-
Deionized Water
-
Ethanol (95% or absolute)
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
-
Activated Charcoal (decolorizing grade, if needed)
-
Celatom® or Filter Aid (for hot filtration, optional)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying organic solutions, if applicable)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (for Buchner funnel and fluted for gravity filtration)
-
Stemless or short-stem glass funnel (for hot filtration)
-
Watch glass
-
Spatulas
-
Drying oven (vacuum or standard)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, chamber, and appropriate mobile phase
Safety Precautions: A Self-Validating System
Handling of this compound and associated solvents requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
-
Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Solvent Safety: Organic solvents are flammable. Ensure no open flames or spark sources are present. Use a hot plate for heating, never a Bunsen burner.
Experimental Protocol: A Detailed Walkthrough
This protocol is divided into two key stages: selecting an optimal solvent system and executing the full-scale recrystallization.
Part A: Solvent System Selection – The Foundation of Purity
The choice of solvent is the most critical parameter for successful recrystallization. The goal is to identify a solvent or solvent pair that provides a steep solubility curve. The general principle of "like dissolves like" is a good starting point; given the aromatic and carboxylic acid moieties, polar protic or polar aprotic solvents are promising candidates.[3][4]
Screening Procedure:
-
Place approximately 50 mg of the crude acid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, agitating after each addition.
-
Observation 1 (Cold Solubility): Note if the compound dissolves readily in a small volume (<0.5 mL). If so, that solvent is unsuitable as a single-solvent system because recovery will be poor.
-
If the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot Solubility): Record the approximate volume of hot solvent required. An ideal solvent will dissolve the compound in a reasonable volume.
-
Allow the solution to cool slowly to room temperature, and then in an ice-water bath.
-
Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. A heavy precipitate of fine crystals or powder indicates a successful trial.
-
Binary Solvent Systems: If no single solvent is ideal, try a binary system (e.g., ethanol/water). Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble, e.g., hot ethanol) and add the "bad" solvent (in which it is poorly soluble, e.g., water) dropwise until the solution becomes turbid (cloudy). Gently heat to redissolve, then allow to cool slowly.
Data Summary: Solvent Screening
| Solvent/System | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling | Suitability |
| Deionized Water | Very Low | Low | Minimal crystal formation | Poor |
| Ethanol | Moderate | High | Good yield of crystals | Excellent |
| Isopropanol | Low | High | Good yield of crystals | Good |
| Ethyl Acetate | Low | Moderate | Slower crystallization | Fair |
| Toluene | Very Low | Low | Oiling out observed | Poor |
| Ethanol/Water (e.g., 4:1) | Low | High | Abundant, well-formed crystals | Excellent |
Note: This table presents hypothetical but expected results based on the structure of similar aromatic carboxylic acids. Ethanol or an ethanol/water mixture is often an excellent choice for this class of compounds.[5]
Part B: The Recrystallization Workflow
The following procedure assumes ethanol has been selected as the optimal solvent.
Step 1: Dissolution
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of ethanol. Begin heating the mixture on a hot plate with gentle stirring.
-
Continue adding ethanol in small portions (5-10 mL) to the heated, stirring suspension until all the solid has just dissolved. Causality Check: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the recovery yield upon cooling. Adding excessive solvent will result in the product remaining in solution even when cold.
Step 2: Decolorization and Hot Filtration (if necessary)
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated charcoal.
-
Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Set up a hot filtration apparatus: Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel stem.
-
Quickly and carefully pour the hot solution through the fluted filter paper. Causality Check: This step removes the charcoal and any insoluble impurities. It must be performed quickly to prevent the desired compound from crystallizing on the filter paper.
Step 3: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (e.g., plunging into an ice bath) causes the compound to precipitate quickly, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Step 4: Isolation and Washing
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold ethanol.
-
Isolate the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.
-
Wash the crystals with a small amount (2 x 10 mL) of ice-cold ethanol. Causality Check: The cold solvent wash removes the mother liquor, which contains the soluble impurities, without significantly dissolving the purified crystals.
Step 5: Drying and Purity Assessment
-
Allow the crystals to pull dry on the filter funnel under vacuum for 15-20 minutes.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Calculate the final yield.
-
Validation - Melting Point Analysis: Determine the melting point range of the purified product. A sharp melting point (e.g., a range of 1-2°C) is a strong indicator of high purity. Compare this to the crude material, which will have a broad and depressed melting point.
-
Validation - TLC Analysis: Spot the crude material, the mother liquor, and the recrystallized product on a TLC plate. Develop with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane with a drop of acetic acid). The purified product should show a single, distinct spot with a higher Rf value than any baseline impurities, and the impurity spots should be concentrated in the mother liquor lane.
Visual Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; solution is too concentrated. | Add more of the "good" solvent to the hot mixture until the oil dissolves, then cool slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated (too much solvent used); compound is very soluble at low temp. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod. Add a seed crystal. |
| Low Recovery Yield | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Preheat filtration apparatus thoroughly. |
| Colored Product | Colored impurities not fully removed. | Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used and boiling time is sufficient. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a solvent system and controlling the rates of cooling and filtration, this method reliably yields high-purity material, as validated by melting point and TLC analysis. This procedure is not only effective at the lab scale but also provides a solid foundation for process optimization and scale-up in drug development environments.
References
-
National Center for Biotechnology Information. Hydroxyphenylacetic acid. PubChem. Retrieved January 26, 2026, from [Link]
- Google Patents. Process for the purification of aromatic carboxylic acids.
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved January 26, 2026, from [Link]
-
ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved January 26, 2026, from [Link]
-
Oakwood Chemical. This compound. Retrieved January 26, 2026, from [Link]
-
DiVA Portal. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved January 26, 2026, from [Link]
- Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
-
Amerigo Scientific. This compound. Retrieved January 26, 2026, from [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Retrieved January 26, 2026, from [Link]
-
Journal of Chemical and Engineering Data. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved January 26, 2026, from [Link]
-
Sciencemadness Wiki. Phenylacetic acid. Retrieved January 26, 2026, from [Link]
-
FooDB. Showing Compound Phenylacetic acid (FDB010558). Retrieved January 26, 2026, from [Link]
Sources
- 1. amerigoscientific.com [amerigoscientific.com]
- 2. This compound [oakwoodchemical.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents [kth.diva-portal.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: ¹H and ¹³C NMR Characterization of [4-(1H-pyrazol-1-yl)phenyl]acetic acid
Abstract
This application note provides a comprehensive guide to the structural elucidation of [4-(1H-pyrazol-1-yl)phenyl]acetic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed, step-by-step protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with field-proven insights. This guide ensures technical accuracy and serves as a self-validating system for the characterization of this and structurally related compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, combining a phenylacetic acid moiety with a pyrazole ring. Phenylacetic acid derivatives are known for their diverse biological activities, while pyrazole-containing compounds are prominent in pharmaceuticals. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This document outlines the definitive workflow for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure and IUPAC numbering for this compound are presented below. This numbering will be used throughout the analysis.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following a meticulous protocol is essential for obtaining high-resolution data.
-
Material Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve polar compounds and its non-interference with the acidic proton signal.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[2] Vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is crucial for optimal spectral quality.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any potential microparticulates, transfer the solution into a clean, high-quality 5 mm NMR tube.[3] Ensure the sample height in the tube is approximately 4-5 cm.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Caption: NMR Sample Preparation Workflow.
II. NMR Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 14 ppm is appropriate to encompass all proton signals.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the lower sensitivity, 1024 or more scans are often required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm will cover the expected chemical shifts for this molecule.
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
-
Carboxylic Acid Proton (H10): A broad singlet is expected in the downfield region, typically above 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Phenyl Ring): The phenyl ring exhibits a characteristic AA'BB' system due to the para-substitution pattern. Two doublets are expected in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the pyrazole ring (H2, H6) will be deshielded compared to the protons ortho to the acetic acid group (H3, H5).
-
Pyrazole Ring Protons: The pyrazole ring has three protons (H3', H4', H5'). These will appear as distinct signals in the aromatic region. H5' is typically the most downfield, appearing as a doublet of doublets. H3' will also be a doublet of doublets, and H4' will appear as a triplet. The coupling constants are characteristic of the pyrazole ring system.[4]
-
Methylene Protons (H7): The two protons of the methylene group are chemically equivalent and will appear as a singlet, typically in the range of 3.5-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H10 (COOH) | ~12.4 | br s | 1H | - |
| H5' (Pyrazole) | ~8.4 | dd | 1H | J = 2.5, 0.6 Hz |
| H3' (Pyrazole) | ~7.8 | dd | 1H | J = 1.8, 0.6 Hz |
| H2, H6 (Phenyl) | ~7.7 | d | 2H | J = 8.6 Hz |
| H3, H5 (Phenyl) | ~7.4 | d | 2H | J = 8.6 Hz |
| H4' (Pyrazole) | ~6.5 | t | 1H | J = 2.2 Hz |
| H7 (CH₂) | ~3.7 | s | 2H | - |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly based on experimental conditions.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
-
Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded and will appear as a singlet in the range of 170-180 ppm.
-
Aromatic Carbons (Phenyl and Pyrazole): The carbons of the aromatic rings will appear in the range of 110-150 ppm.[5] The carbon attached to the nitrogen of the pyrazole (C1) will be downfield compared to the other phenyl carbons. The pyrazole carbons will have distinct chemical shifts.
-
Methylene Carbon (C7): The methylene carbon will appear as a singlet in the aliphatic region, typically around 40-50 ppm.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C8 (C=O) | ~172 |
| C1 (Phenyl) | ~140 |
| C3' (Pyrazole) | ~139 |
| C5' (Pyrazole) | ~127 |
| C4 (Phenyl) | ~133 |
| C2, C6 (Phenyl) | ~122 |
| C3, C5 (Phenyl) | ~120 |
| C4' (Pyrazole) | ~107 |
| C7 (CH₂) | ~40 |
Note: These are predicted values and serve as a guide for spectral interpretation.
Causality and Field-Proven Insights
-
Choice of DMSO-d₆: The choice of DMSO-d₆ as a solvent is strategic. Not only does it effectively dissolve the analyte, but its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or broadened significantly in other solvents like CDCl₃ or D₂O.
-
Understanding the AA'BB' System: The para-substituted phenyl ring does not present as two simple doublets. Due to second-order effects, the inner peaks of the "doublets" are often slightly taller, and the outer peaks are slightly shorter. This is a hallmark of strongly coupled spin systems and confirms the para-substitution pattern.
-
Long-Range Coupling in the Pyrazole Ring: Note the small coupling constant (J = 0.6 Hz) between H3' and H5'. This is a four-bond coupling (⁴J), which is often observable in rigid aromatic systems and is a key feature for confirming the pyrazole ring structure.[6]
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure of this compound. The provided tables of predicted chemical shifts and coupling constants serve as a valuable reference for spectral assignment. This detailed guide ensures the scientific integrity and trustworthiness of the structural elucidation process.
References
-
ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
National Center for Biotechnology Information. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]
-
St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]
-
Taylor & Francis Online. The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]
-
Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
De Gruyter. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available at: [Link]
-
University of Maryland. Small molecule NMR sample preparation. Available at: [Link]
-
ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available at: [Link]
-
MDPI. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Available at: [Link]
-
Thieme Connect. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
-
ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. preprints.org [preprints.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of [4-(1H-pyrazol-1-yl)phenyl]acetic acid in Human Plasma
Abstract
This document outlines a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of [4-(1H-pyrazol-1-yl)phenyl]acetic acid in human plasma. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, while the phenylacetic acid moiety is significant in metabolic and signaling pathways.[1][2][3] The accurate determination of this compound is therefore critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in drug development.[4][5] This protocol employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalysis in clinical and preclinical research.
Introduction & Method Rationale
This compound is a small molecule featuring two key pharmacophores: a pyrazole ring and a phenylacetic acid group. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][3] Phenylacetic acid and its derivatives are endogenous compounds and metabolites, acting as neuromodulators and biomarkers for certain metabolic disorders.[2] The combination of these moieties in a single molecule makes it a compound of interest for drug discovery.
To support its development, a reliable bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small-molecule quantification in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[6][7]
Methodological Causality:
-
Reversed-Phase Chromatography: A C18 stationary phase is selected for its effective retention of the moderately hydrophobic analyte through hydrophobic interactions.[7] The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, ensuring a consistent, protonated state that leads to sharp, symmetrical peaks and reproducible retention times.[8]
-
Negative Electrospray Ionization (ESI): The carboxylic acid functionality of the analyte makes it highly amenable to deprotonation. Negative ion ESI is therefore chosen as the ionization technique, as it provides a strong and stable signal for the [M-H]⁻ precursor ion, leading to enhanced sensitivity compared to positive mode for this class of compounds.[9][10]
-
Multiple Reaction Monitoring (MRM): For quantification, a triple quadrupole mass spectrometer is operated in MRM mode. This technique offers superior selectivity and signal-to-noise ratio by monitoring a specific fragmentation pathway (precursor ion → product ion).[6] This allows for accurate quantification even at very low concentrations, filtering out interferences from the complex plasma matrix.
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 65476-24-6 | [11] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [11] |
| Molecular Weight | 202.21 g/mol | [11] |
| Chemical Structure | ![]() | - |
Experimental Protocols & Design
This section details the materials, sample preparation, and instrumental conditions required for the analysis. Each step is designed to ensure reproducibility and data integrity.
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity).
-
Internal Standard (IS): Phenylacetic-d7 acid (≥98% purity). Rationale: A stable isotope-labeled (SIL) internal standard is ideal as it shares near-identical chemical properties and chromatographic behavior with the analyte, providing the most accurate correction for matrix effects and procedural variability.[9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade, ≥99%).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis while ensuring efficient removal of plasma proteins.
-
Aliquot: Pipette 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike: For calibration curve and quality control (QC) samples, add 5 µL of the appropriate working standard solution. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Precipitate & Add IS: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes. Causality: The high concentration of acetonitrile causes plasma proteins to denature and precipitate out of solution. This single step also introduces the IS for accurate quantification.
-
Vortex: Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial with an insert.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Optimized Parameters
The following parameters were optimized for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule analysis, offering good retention.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for carboxylic acids.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 5% B | A gradient is used to efficiently elute the analyte while separating it from matrix components. |
Table 2: Mass Spectrometry and MRM Parameters
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for high-sensitivity quantitative analysis.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for deprotonating the acidic analyte. |
| Capillary Voltage | -3.0 kV | Optimized for stable ion formation. |
| Source Temperature | 150 °C | |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | |
| Cone Gas Flow | 50 L/hr (Nitrogen) | |
| Collision Gas | Argon | |
| MRM Transitions | Analyte: m/z 201.1 → 157.1 IS: m/z 142.1 → 97.1 | Precursor corresponds to [M-H]⁻. Product ions are selected for their high intensity and stability. |
| Dwell Time | 100 ms |
Data Analysis, Results, and Method Validation
Proposed Fragmentation Pathway
The selectivity of the MRM method relies on a unique and stable fragmentation pathway. For this compound, the most favorable fragmentation in negative ESI mode is the neutral loss of carbon dioxide (CO₂) from the carboxylate group. This is a classic fragmentation pattern for deprotonated carboxylic acids and provides a highly specific product ion.[12]
Caption: Proposed fragmentation of the [M-H]⁻ ion.
Method Performance and Validation Summary
The method was validated according to standard bioanalytical guidelines. The results confirm its suitability for regulated studies.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 5000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy (% Bias) | -5.2% to 4.5% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%RSD) | ≤ 8.1% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -6.8% to 5.1% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 9.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (Factor) | 0.95 - 1.04 | CV ≤ 15% |
| Recovery (%) | > 85% | Consistent and reproducible |
Consolidated Workflow Protocol
This section provides a streamlined, step-by-step workflow for routine sample analysis.
Caption: Overall bioanalytical workflow diagram.
Discussion and Troubleshooting
-
Matrix Effects: Although the use of a stable isotope-labeled internal standard significantly mitigates matrix effects, it is crucial to assess them during method development.[10] If significant ion suppression or enhancement is observed, further sample cleanup (e.g., solid-phase extraction) may be warranted, especially for different patient populations or matrices.
-
Carryover: High-concentration samples may lead to carryover in subsequent injections. This can be addressed by optimizing the autosampler wash protocol, using a stronger wash solvent (e.g., one containing a higher percentage of organic solvent), and including blank injections after the highest calibration standard.
-
Metabolite Interference: It is important to consider potential interference from metabolites of the drug. The high selectivity of MRM typically prevents this, but chromatographic separation is the first line of defense. Ensure that the retention time of the analyte is well-separated from any known, structurally similar metabolites.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for supporting high-throughput drug development studies, from early discovery to late-stage clinical trials. The robust validation data demonstrates that the method meets the stringent requirements for regulated bioanalysis.
References
-
FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). [Link]
-
Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]
-
Wikipedia. 4-Hydroxyphenylacetic acid. [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
Carducci, C. N., et al. (1998). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
-
An, G., & Rettie, A. E. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology. [Link]
-
Lee, H. W., et al. (2012). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dong, Y., et al. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway. [Link]
-
Rodrigues, F. A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Kenseth, C. M., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
-
Yoon, J. S., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]
-
Kruve, A., et al. (2008). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic. [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
-
Rocchetti, G., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. [Link]
-
Dong, M. W., & Hu, Y. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
-
ResearchGate. (2014). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [oakwoodchemical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Topic: A Strategic Guide to Developing In Vitro Assays for Characterizing the Biological Activity of [4-(1H-pyrazol-1-yl)phenyl]acetic acid
An Application Note and Protocol Guide from the Senior Scientist's Desk
Author's Foreword
This document is not a rigid set of instructions but a strategic framework for the in vitro characterization of the novel compound, [4-(1H-pyrazol-1-yl)phenyl]acetic acid. As researchers and drug development professionals, our primary challenge is to design an efficient and logical path to elucidate a compound's mechanism of action. This guide is structured to follow a hypothesis-driven approach, beginning with the most likely biological activity based on structural analysis and progressing to broader, exploratory screening. We will delve into the causality behind each experimental choice, ensuring that each protocol serves as a self-validating system to build a robust data package for this promising molecule.
Structural Analysis and Primary Hypothesis
The structure of this compound presents two key pharmacophores that guide our initial hypothesis:
-
Phenylacetic Acid Moiety: This group is a classic structural feature of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It is structurally analogous to the core of compounds like diclofenac and ibuprofen, which are well-characterized inhibitors of cyclooxygenase (COX) enzymes.
-
Pyrazole Ring: This nitrogen-containing heterocycle is present in a multitude of biologically active compounds, including potent anti-inflammatory agents.[1] Notably, the selective COX-2 inhibitor Celecoxib is built around a pyrazole scaffold.
Based on this structural evidence, our primary hypothesis is that this compound functions as an anti-inflammatory agent by inhibiting COX enzymes. Our initial goal is therefore to determine its potency and its selectivity for the two key isoforms, COX-1 and COX-2.
Part 1: Primary Target Validation - COX Enzyme Inhibition Assays
The Rationale: Why Begin with Cyclooxygenase?
Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which is crucial for homeostatic functions like gastric protection and platelet aggregation.
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[2]
An ideal anti-inflammatory drug selectively inhibits COX-2 over COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Therefore, our first step is not only to confirm inhibition but to quantify the selectivity of our test compound. A fluorometric assay provides a sensitive, reliable, and high-throughput method for this initial screen.[2]
Experimental Workflow: COX Inhibition Screening
The workflow is designed to efficiently determine the IC50 values for both COX isoforms and establish the selectivity index.
Caption: Workflow for determining COX-1/COX-2 inhibition and selectivity.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric screening kits.[2]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
This compound (Test Compound)
-
Celecoxib (Reference COX-2 selective inhibitor)
-
Indomethacin (Reference non-selective inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare stock solutions of reference inhibitors (Celecoxib, Indomethacin) similarly.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions and keep on ice.
-
Prepare the Reaction Mix for each well: 88 µL COX Assay Buffer, 1 µL COX Probe, 1 µL COX Cofactor.
-
-
Assay Plate Setup:
-
Inhibitor Wells: Add 90 µL of the Reaction Mix and 10 µL of the diluted test compound or reference inhibitor to the designated wells.
-
Enzyme Control (100% Activity): Add 90 µL of Reaction Mix and 10 µL of Assay Buffer (with equivalent DMSO concentration).
-
Background Control (No Enzyme): Add 100 µL of Reaction Mix. Do not add enzyme.
-
-
Enzyme Addition & Incubation:
-
Add 10 µL of the appropriate reconstituted enzyme (COX-1 or COX-2) to all wells except the Background Control.
-
Mix gently and incubate the plate for 15 minutes at 25°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-20 minutes at 25°C. Alternatively, an endpoint reading after 10 minutes can be performed.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence from all readings.
-
The activity is proportional to the slope of the kinetic curve (or the final endpoint reading).
-
% Inhibition = (1 - (Activity_Inhibitor / Activity_EnzymeControl)) * 100
-
-
Determine IC50 and Selectivity Index (SI):
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Calculate the SI: SI = IC50(COX-1) / IC50(COX-2). A high SI value (>10) suggests COX-2 selectivity.[3]
-
Table 1: Example Data Summary for COX Inhibition Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 15.2 | 0.75 | 20.3 |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
Part 2: Cellular Validation of Anti-Inflammatory Activity
The Rationale: From Enzyme to Cell
Demonstrating direct enzyme inhibition is a critical first step, but it doesn't guarantee activity in a complex cellular environment. Factors like cell permeability, off-target effects, and metabolic stability can influence a compound's efficacy. Therefore, we must validate our findings in a relevant cell-based model. We will use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response. This model allows us to measure the downstream consequences of COX-2 activity and investigate upstream signaling pathways.
Inflammatory Signaling Pathway and Assay Targets
The diagram below illustrates the canonical LPS-induced inflammatory pathway and highlights the points we will measure in our cell-based assays.
Caption: LPS-induced inflammatory signaling pathway and key assay targets.
Protocol: Prostaglandin E2 (PGE2) Secretion Assay
This assay directly measures the primary product of COX-2 activity in stimulated cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and reference inhibitors
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Pen-Strep.
-
Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Inflammatory Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the PGE2 competitive ELISA on the cleared supernatants according to the manufacturer's protocol.[4] This typically involves incubating the sample with a PGE2-alkaline phosphatase conjugate and a monoclonal antibody in a pre-coated plate.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample using the standard curve generated in the ELISA.
-
Determine the % inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of PGE2 production.
-
Table 2: Example Data for Inhibition of PGE2 Production
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 50 | - |
| LPS (1 µg/mL) + Vehicle | 3500 | 0% |
| LPS + Test Compound (1 µM) | 1600 | 54.3% |
| LPS + Celecoxib (1 µM) | 450 | 87.1% |
Protocol: NF-κB (p65) Nuclear Translocation Assay
This assay investigates if the compound acts upstream of COX-2 expression by inhibiting the master inflammatory transcription factor, NF-κB.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test Compound
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)[6]
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10^6 cells/well and allow to adhere.
-
Pre-treat cells with the test compound (at 1x and 3x its PGE2 IC50) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration, typically 30-60 minutes, as NF-κB translocation is a more rapid event.
-
-
Nuclear Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial nuclear extraction kit according to the manufacturer's protocol. This process involves sequential lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.[7]
-
-
NF-κB p65 DNA-Binding Assay:
-
Quantify the protein concentration in the nuclear extracts.
-
Use an ELISA-based transcription factor assay kit to measure the amount of active p65 in the nuclear extracts.[6] In this assay, a specific oligonucleotide containing the NF-κB consensus site is immobilized on the plate. The active p65 from the nuclear extract binds to this oligonucleotide and is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Compare the absorbance values (proportional to active p65) in the nuclear extracts of treated cells versus the LPS-stimulated vehicle control. A significant reduction in the signal indicates that the test compound inhibits NF-κB activation.
-
Part 3: Exploratory Screening for Anticancer Activity
The Rationale: Connecting Inflammation, Cancer, and Metabolism
The pyrazole scaffold is found in some anticancer agents, and chronic inflammation is a known driver of carcinogenesis. Furthermore, many cancer cells exhibit altered metabolism, a phenomenon known as the Warburg effect, where they favor aerobic glycolysis over oxidative phosphorylation.[8][9] Some drugs with structures related to our test compound, such as lonidamine (an indazole-3-carboxylic acid derivative), are known to target cancer metabolism.[10][11][12] This provides a rationale for a preliminary screen to explore potential anticancer activity, focusing on both cytotoxicity and metabolic effects.
Exploratory Workflow: Anticancer Activity Screening
Caption: Tiered workflow for preliminary anticancer activity screening.
Protocol: Glycolysis Stress Test (Warburg Effect Assay)
This assay provides a functional measure of a cell's reliance on glycolysis. The Extracellular Acidification Rate (ECAR) is an indicator of lactate production, the end product of glycolysis.
Materials:
-
Cancer cell line of interest (e.g., one that showed sensitivity in the viability screen)
-
Seahorse XF Analyzer and associated cell culture microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
-
Test Compound
Methodology:
-
Cell Plating: Seed cells onto a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Compound Treatment: The day of the assay, replace the growth medium with Seahorse XF assay medium and pre-treat the cells with the test compound or vehicle for a defined period (e.g., 1-6 hours).
-
Seahorse XF Analysis:
-
Place the plate in the Seahorse XF Analyzer, which measures real-time oxygen consumption rate (OCR) and ECAR.
-
The instrument will sequentially inject reagents to probe metabolic function:
-
Glucose: Injected into glucose-starved cells to initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial ATP production, forcing cells to rely on glycolysis and revealing their maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
-
Data Analysis:
-
The Seahorse software calculates ECAR at baseline and after each injection.
-
Compare the key parameters (e.g., glycolysis, glycolytic capacity) between vehicle-treated and compound-treated cells. A significant decrease in ECAR upon compound treatment would suggest inhibition of the Warburg effect.
-
Table 3: Example Data from Glycolysis Stress Test
| Treatment | Baseline ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 45.2 | 98.5 |
| Test Compound (10 µM) | 22.8 | 41.3 |
| Lonidamine (Reference) | 25.1 | 45.0 |
Conclusion
This application note outlines a comprehensive, multi-tiered strategy for the in vitro characterization of this compound. By starting with a focused, hypothesis-driven investigation into its most probable target (COX enzymes) and then expanding to validate these findings in cellular functional assays, researchers can build a strong, evidence-based profile of the compound's anti-inflammatory activity. The subsequent exploratory assays for anticancer effects provide an avenue for discovering novel mechanisms and expanding the therapeutic potential of this molecule. This logical progression ensures an efficient use of resources and generates a cohesive dataset that is essential for advancing a compound through the drug discovery pipeline.
References
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Innovative Journal of Medical and Health Science. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. [Link]
-
A computational study of the Warburg effect identifies metabolic targets inhibiting cancer migration. PMC - NIH. [Link]
-
Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH. [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
-
Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid. Yashwantrao Chavan Maharashtra Open University. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]
-
The Warburg Effect Explained: Integration of Enhanced Glycolysis with Heterogeneous Mitochondria to Promote Cancer Cell Proliferation. MDPI. [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Ain Shams University. [Link]
-
Warburg effect (oncology). Wikipedia. [Link]
-
What is the mechanism of Lonidamine? Patsnap Synapse. [Link]
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
Assaying NF-κB activation and signaling from TNF receptors. PubMed. [Link]
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts? ResearchGate. [Link]
-
Cytokine Receptor Assay Kits. Indigo Biosciences. [Link]
-
The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells. PMC - NIH. [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]
-
Mechanism of antineoplastic activity of lonidamine. PubMed - NIH. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 8. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 9. The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 12. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase inhibition assay protocol for [4-(1H-pyrazol-1-yl)phenyl]acetic acid
Application Notes and Protocols
Topic: Kinase Inhibition Assay Protocol for [4-(1H-pyrazol-1-yl)phenyl]acetic acid
For: Researchers, scientists, and drug development professionals.
Evaluating the Kinase Inhibitory Potential of this compound: A Comprehensive Guide
Introduction
Protein kinases are a vast family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes.[1] Their critical role in signal transduction pathways makes them prime targets for therapeutic intervention, particularly in oncology, immunology, and neurology.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibition.[3][4] Several approved drugs and clinical candidates are based on pyrazole-containing molecules that target various kinases, such as Aurora kinases and Janus kinases (JAK).[5][6]
This application note provides a detailed, field-proven guide for assessing the kinase inhibitory activity of the specific compound This compound (CAS 65476-24-6).[7] We will detail a robust, non-radioactive biochemical assay methodology, explain the rationale behind experimental choices, and provide step-by-step protocols for both initial screening and potency determination (IC50).
Assay Selection: The Rationale for a Luminescence-Based Approach
A variety of methods exist for measuring kinase activity, including radiometric assays, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET).[8] While radiometric filter-binding assays are often considered a "gold standard" for their directness, they involve the handling and disposal of hazardous radioactive materials.[2][9]
For this guide, we have selected a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay . This choice is grounded in several key advantages:
-
Universality: The assay measures the formation of ADP, a universal product of all kinase reactions.[10][11] This allows for broad applicability across different kinases without the need for substrate-specific phospho-antibodies.
-
High Sensitivity: Luminescence provides a high signal-to-background ratio, enabling the use of low enzyme concentrations and the detection of weak inhibitors.[11]
-
Robustness & HTS Compatibility: The stable luminescent signal and simple "add-mix-read" format make it highly amenable to high-throughput screening (HTS) and automation.[12] Z'-factors greater than 0.7 are routinely achieved, indicating excellent assay quality.[12]
Principle of the ADP-Glo™ Kinase Assay
The assay operates in a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP in the presence of the enzyme, substrate, and the test inhibitor. In the second stage, the reaction is stopped, and the amount of generated ADP is quantified through a series of coupled enzymatic reactions that produce a light signal proportional to the ADP concentration.[10][12]
The workflow is as follows:
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP
-
ADP-Glo™ Reagent Addition: The remaining ATP is depleted.
-
Kinase Detection Reagent Addition: The ADP is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal.
In an inhibition assay, a potent inhibitor will block the kinase, leading to lower ADP production and, consequently, a weaker light signal.[13]
Part 1: Primary Screening Protocol
This protocol is designed to rapidly assess if this compound exhibits inhibitory activity against a target kinase at a single, high concentration (e.g., 10 µM).
Materials and Reagents
| Component | Description & Source (Example) | Rationale |
| Test Compound | This compound | The inhibitor being evaluated. |
| Target Kinase | Recombinant Human Aurora Kinase A | Selected based on literature suggesting pyrazoles can target this kinase family.[5][6] |
| Kinase Substrate | Kemptide (LRRASLG) or specific peptide | A suitable substrate for the chosen kinase. |
| Assay Kit | ADP-Glo™ Kinase Assay (Promega, Cat. V9101) | Provides all reagents for ADP detection.[12] |
| Control Inhibitor | Staurosporine (Broad Spectrum) or Alisertib (Aurora A specific) | Positive control for inhibition. |
| ATP | Adenosine 5'-triphosphate, Disodium Salt | Co-substrate for the kinase reaction. |
| Assay Buffer | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA | Provides optimal conditions for kinase activity. |
| DMSO | Dimethyl Sulfoxide, Anhydrous | Solvent for dissolving compounds. |
| Microplates | 384-well, solid white, low-volume (e.g., Corning #3572) | Opaque plates are essential to prevent crosstalk in luminescence assays. |
| Plate Reader | Luminescence-capable microplate reader | Required for signal detection. |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 40 µM working solution (4X final concentration) by diluting the stock in assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.[14]
-
Prepare 4X solutions for the positive control (e.g., 400 nM Staurosporine) and negative control (assay buffer with 1% DMSO).
-
-
Assay Plate Setup (5 µL per well):
-
Add 5 µL of the 4X Test Compound to "Test" wells.
-
Add 5 µL of the 4X Positive Control inhibitor to "Positive Control" wells.
-
Add 5 µL of the 4X Negative Control (DMSO/buffer) to "Negative Control" and "No Enzyme" wells.
-
-
Kinase Addition (5 µL per well):
-
Prepare a 4X kinase solution in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP conversion).
-
Add 5 µL of the 4X kinase solution to all wells except the "No Enzyme" wells.
-
Add 5 µL of assay buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[1]
-
-
Initiate Kinase Reaction (10 µL per well):
-
Prepare a 2X solution of ATP and substrate in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase.
-
Add 10 µL of the ATP/substrate mix to all wells to start the reaction. The final volume is now 20 µL.
-
Mix, seal the plate, and incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Read Plate:
-
Measure luminescence using a plate reader.
-
Data Analysis & Quality Control
The primary measure of assay quality is the Z'-factor , which quantifies the separation between the positive and negative controls.[15][16]
-
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (inhibited) and negative (uninhibited) controls.[17][18]
-
Interpreting Z'-Factor: [19]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
-
Percent Inhibition Calculation: % Inhibition = 100 * ( 1 - (Signal_test - Signal_pos) / (Signal_neg - Signal_pos) )
| Control/Sample | Example RLU | Calculation | Result |
| Negative Control (Max Activity) | 1,500,000 | Mean_neg | - |
| Positive Control (Min Activity) | 50,000 | Mean_pos | - |
| Test Compound | 400,000 | % Inhibition | 75.9% |
| Assay Quality | - | Z'-Factor | > 0.7 (Excellent) |
Part 2: IC50 Determination Protocol
If the compound shows significant inhibition (>50%) in the primary screen, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).[20] This involves a dose-response experiment.
Protocol Modifications
The protocol is identical to the primary screen, with one key exception in the compound preparation step:
-
Compound Preparation (Serial Dilution):
-
Instead of a single concentration, prepare a serial dilution of the test compound. A common approach is an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Plate these dilutions in triplicate, ensuring each concentration is tested accurately.
-
Data Analysis: Calculating the IC50
-
Calculate % Inhibition: For each concentration of the inhibitor, calculate the percent inhibition as described previously.
-
Plot the Data: Create a graph with the inhibitor concentration on the x-axis (using a logarithmic scale) and the corresponding % inhibition on the y-axis.
-
Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response model (variable slope, four-parameter logistic fit).[21][22]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[21] It is crucial to remember that the IC50 value is dependent on the assay conditions, particularly the ATP concentration.[23]
| [Inhibitor] (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 70.3 |
| 1.2 | 45.1 |
| 0.4 | 15.6 |
| 0.13 | 5.2 |
| 0.04 | 1.1 |
| Calculated IC50 | 1.35 µM |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal enzyme/substrate concentration.[14]2. Reagent instability.3. High variability in pipetting. | 1. Re-optimize enzyme and ATP concentrations.2. Prepare fresh reagents daily.3. Use calibrated multichannel pipettes; ensure proper mixing. |
| High Variability Between Replicates | 1. Inconsistent mixing.2. Edge effects on the plate.3. Pipetting errors. | 1. Use an orbital shaker after reagent addition.2. Avoid using the outermost wells of the plate.3. Verify pipette accuracy and precision. |
| False Positives/Negatives | 1. Compound auto-luminescence or quenching.2. Compound inhibits the luciferase detection enzyme. | 1. Run a counterscreen by adding the compound only during the detection step.2. If interference is confirmed, consider an orthogonal assay technology (e.g., TR-FRET).[24] |
| No Inhibition Observed | 1. Compound is not an inhibitor for this kinase.2. Compound has poor solubility in the assay buffer.3. Incorrect ATP concentration (too high for competitive inhibitors).[23] | 1. Screen against a panel of different kinases.2. Visually inspect for precipitation; decrease final DMSO if possible.3. Perform the assay at a lower ATP concentration (e.g., near the Km). |
Conclusion
This application note provides a comprehensive and robust framework for evaluating the kinase inhibitory properties of this compound. By employing a sensitive, luminescence-based universal assay, researchers can efficiently perform primary screening to identify activity and subsequently conduct dose-response studies to quantify inhibitor potency. Adherence to the detailed protocols, proper use of controls, and rigorous data analysis, including the calculation of the Z'-factor, will ensure the generation of high-quality, reliable, and reproducible data critical for advancing drug discovery programs.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. ([Link])
-
BMG LABTECH. (2020). Kinase assays. ([Link])
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. ([Link])
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. ([Link])
-
Oakwood Chemical. This compound. ([Link])
-
Kouznetsov, D. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. ([Link])
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])
-
DavidsonX. IC50 Determination. edX. ([Link])
-
Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. PubMed Central. ([Link])
-
Reaction Biology. Radiometric Filter Binding Assay. ([Link])
-
Wikipedia. Z-factor. ([Link])
-
BMG LABTECH. Promega ADP-Glo kinase assay. ([Link])
-
Sharma, A. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. ([Link])
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. ([Link])
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. ([Link])
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. ([Link])
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. ([Link])
-
Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. ([Link])
-
Linfoot, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. ([Link])
-
BMG LABTECH. (2025). The Z prime value (Z´). ([Link])
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. ([Link])
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. ([Link])
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. ([Link])
-
ResearchGate. HTRF ® Kinase Assay Protocol. ([Link])
-
Biocompare. Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. ([Link])
-
Agilent. (2016). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. ([Link])
-
Jarmoska, S. J., & Luteran, A. E. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. ([Link])
-
Patel, P. B., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. ([Link])
-
YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. ([Link])
-
Toptan, T., et al. (2019). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. ([Link])
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [oakwoodchemical.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. youtube.com [youtube.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using [4-(1H-pyrazol-1-yl)phenyl]acetic Acid
Introduction: The Strategic Importance of Biaryl Acetic Acids in Modern Drug Discovery
The biaryl acetic acid motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs, particularly within the anti-inflammatory and oncology portfolios. The convergence of a biaryl system, which allows for precise spatial orientation of pharmacophoric elements, with a carboxylic acid group, a key hydrogen bonding and salt-forming moiety, creates molecules with high potential for potent and selective biological activity. [4-(1H-pyrazol-1-yl)phenyl]acetic acid is a particularly valuable building block in this context. The pyrazole ring, a bioisostere for various aromatic systems, offers unique hydrogen bonding capabilities and metabolic stability, making it a frequent component in kinase inhibitors and other targeted therapies.[1][2][3]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of the pivotal C(sp²)-C(sp²) bond in these biaryl structures.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[6] This guide provides a detailed exploration of the application of this compound in Suzuki coupling reactions, offering both mechanistic insights and a robust, field-proven protocol for researchers in drug development.
Mechanistic Considerations: Navigating the Catalytic Cycle with a Functionalized Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially when using a substrate with multiple potentially reactive sites like this compound.
The catalytic cycle, depicted below, consists of three key steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide or iodide). This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the palladium catalyst's ligands.[8]
-
Transmetallation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.[8]
Expert Insight: The Dual Role of the Substrate
This compound presents a unique set of challenges and considerations within this catalytic cycle. The molecule contains both a potentially coordinating N-heterocycle (the pyrazole) and an acidic proton (the carboxylic acid).
-
The Pyrazole Moiety: The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, potentially influencing the catalyst's reactivity. While this can sometimes be beneficial, acting as an ancillary ligand, it can also lead to catalyst inhibition. The choice of a suitable external ligand is therefore crucial to ensure a productive catalytic cycle.[4]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base required for the transmetallation step. The resulting carboxylate can potentially interact with the palladium center. While Suzuki couplings are generally tolerant of carboxylic acids, careful selection of a non-coordinating base is recommended to prevent the formation of stable, inactive palladium carboxylate complexes.[11] In many cases, protection of the carboxylic acid as an ester is a viable strategy to circumvent these potential issues, followed by a final deprotection step. However, for the sake of atom and step economy, a direct coupling is often preferred.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted aryl bromide (as the this compound component) with an arylboronic acid.
Materials and Reagents
-
Aryl Halide: e.g., 2-(4-bromo-phenyl)-[4-(1H-pyrazol-1-yl)]acetic acid (1.0 equiv)
-
Arylboronic Acid: (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (1-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (1-5 mol%)
-
Ligand: SPhos, XPhos, or PPh₃ (1.1-1.2 equiv relative to Pd)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 v/v) or DMF
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Reaction Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture is typically a suspension.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and dissolve in a small amount of the degassed solvent. Add this solution to the reaction mixture via syringe. Alternatively, the solid catalyst and ligand can be added under a positive flow of inert gas.
-
Reaction Execution: Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl acetic acid product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System: Causality Behind Choices
-
Choice of Base: K₂CO₃ or K₃PO₄ are moderately strong, inorganic bases that are effective in promoting the formation of the boronate species without being overly harsh, which could lead to side reactions with the carboxylic acid. [11]* Solvent System: A mixture of an organic solvent like dioxane or DMF with water is often optimal. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetallation step. [11]* Ligand Selection: For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times. [10]* Degassing: The removal of oxygen is critical as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for Suzuki couplings of aryl bromides bearing acidic functionalities, based on literature for analogous substrates. [11]
| Aryl Halide (1.0 equiv) | Arylboronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Bromophenylacetic acid | 4-Methoxyphenylboronic acid (1.3) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | DMF/H₂O | 90 | 16 | 80-90 |
| 2-Bromo-5-fluorobenzoic acid | 3-Tolylboronic acid (1.2) | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 8 | >90 |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The data presented here should be considered as a guideline for optimization.
Conclusion: A Versatile Tool for Pharmaceutical Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl acetic acids, including those derived from this compound. By understanding the underlying mechanism and the potential interactions of the functional groups on the substrate with the catalytic system, researchers can rationally design and optimize robust synthetic routes to novel drug candidates. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development to effectively utilize this important transformation.
References
- Al-Amin, M., & El-Sayed, M. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Nanoparticles. Jurnal Teknologi, 80(5).
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- G. A. Molander, et al. (2014).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- RSC Advances. (n.d.). Supramolecularly engineered palladium catalysts for the Suzuki–Miyaura cross-coupling reaction in aqueous media.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Zhang, Y., & Moses, J. E. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[9][12]Fused Indole Heterocycles. PubMed Central (PMC).
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Zhang, X., et al. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- ResearchGate. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
- National Institutes of Health (NIH). (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- ACS Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Royal Society of Chemistry. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
- RSC Publishing. (n.d.). Supramolecularly engineered palladium catalysts for the Suzuki–Miyaura cross-coupling reaction in aqueous media.
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?
- ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- ARKIVOC. (2009).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of [4-(1H-pyrazol-1-yl)phenyl]acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the [4-(1H-pyrazol-1-yl)phenyl]acetic acid Scaffold
The this compound molecule represents a "privileged scaffold" in modern medicinal chemistry and materials science. The pyrazole ring system is a cornerstone of numerous FDA-approved drugs, prized for its metabolic stability and versatile biological activities, which span anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] The phenylacetic acid portion, in turn, provides a crucial synthetic handle—the carboxylic acid group.
This functional group is not merely a passive component; it is a gateway for extensive molecular diversification. By strategically modifying this carboxylic acid, researchers can profoundly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. The conversion of this acid into esters, amides, and other derivatives is a fundamental tactic in lead optimization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[4]
This document provides a detailed guide to the primary methods for derivatizing the carboxylic acid group of this compound, offering both the theoretical basis for each transformation and field-tested, step-by-step protocols.
Core Derivatization Strategies: Pathways to Molecular Diversity
The derivatization of this compound primarily proceeds through two robust and versatile pathways: Esterification and Amidation . The choice between these pathways is dictated by the desired properties of the final compound. Esters are often synthesized to act as prodrugs or to increase lipophilicity, while amides are critical for mimicking peptide bonds and introducing new hydrogen bonding capabilities.
Caption: Workflow for derivatizing this compound.
Esterification Protocols: Modulating Lipophilicity and Creating Prodrugs
Esterification is a fundamental reaction that converts a carboxylic acid into an ester. This transformation is often employed to mask the polar carboxylic acid group, thereby increasing the molecule's ability to cross cellular membranes.
Scientific Principle: Fischer-Speier Esterification
The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant is used, or water is removed as it is formed. For more environmentally benign processes, solid acid catalysts like ion-exchange resins (Amberlyst-15) or metal-exchanged nanoclays can be employed, which simplifies purification and allows for catalyst recycling.[5][6]
Protocol 1: Synthesis of Methyl [4-(1H-pyrazol-1-yl)phenyl]acetate via Acid Catalysis
This protocol details the synthesis of the methyl ester, a common first step in further modifications or for initial biological screening.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.95 mmol).
-
Solvent and Catalyst Addition: Add anhydrous methanol (30 mL). While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Causality Note: Methanol serves as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product spot should have a higher Rf value than the starting carboxylic acid.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure methyl ester as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Typical Yield | 85-95% |
| Purity (Post-Column) | >98% |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
Amidation Protocols: Building Blocks for Bioactive Molecules
Amide bond formation is arguably the most crucial reaction in medicinal chemistry. Amides are structurally stable and can act as both hydrogen bond donors and acceptors, making them vital for molecular recognition at biological targets. Direct reaction between a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated".[4]
Scientific Principle: Carbodiimide-Mediated Coupling
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used to activate carboxylic acids for amidation.[7] EDAC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, which displaces the EDAC byproduct as a soluble urea, forming the desired amide bond. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further improve efficiency by forming an active ester intermediate, which suppresses side reactions and reduces racemization in chiral substrates.
Caption: Mechanism of EDAC-mediated amide bond formation.
Protocol 2: Synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]-N-benzylamide via EDAC Coupling
This protocol describes the coupling of the title acid with benzylamine, a representative primary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 4.95 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (25 mL).
-
Activator Addition: Add EDAC (1.14 g, 5.94 mmol, 1.2 equivalents). If desired, add HOBt (0.67 g, 4.95 mmol, 1.0 equivalent). Stir the mixture at room temperature for 20 minutes.
-
Causality Note: Pre-activating the carboxylic acid by allowing it to react with EDAC before adding the amine ensures the efficient formation of the reactive intermediate, maximizing the final yield.
-
-
Amine Addition: Add benzylamine (0.59 mL, 5.44 mmol, 1.1 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally brine (1 x 20 mL).
-
Causality Note: The acid wash removes any unreacted amine, while the base wash removes unreacted carboxylic acid and HOBt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure amide.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | EDAC, Benzylamine, (optional HOBt) |
| Typical Yield | 75-90% |
| Purity (Post-Purification) | >98% |
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.35 g/mol |
Conclusion
The derivatization of the carboxylic acid group of this compound is a powerful and essential strategy in chemical and pharmaceutical research. The esterification and amidation protocols detailed herein provide robust and reproducible methods for generating diverse libraries of compounds for SAR studies. By understanding the principles behind these transformations and carefully executing the experimental steps, researchers can effectively leverage this versatile scaffold to develop novel molecules with tailored biological and material properties.
References
- (Pyrazol-4-yl)aceticyl)
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay c
- Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - CL.
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetic Acid
Welcome to our dedicated technical support guide for the synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold, a key intermediate in the synthesis of various pharmaceuticals, including Celecoxib.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your target compound.
I. Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the available starting materials, scale, and desired purity. A common and convergent approach involves two key transformations: the formation of the N-aryl bond between pyrazole and the phenyl ring, and the subsequent elaboration or hydrolysis to the final acetic acid.
Below is a generalized workflow illustrating the primary synthetic disconnections.
Caption: General retrosynthetic pathways for this compound.
II. Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
A. N-Arylation of Pyrazole: Forming the Crucial C-N Bond
The formation of the bond between the pyrazole nitrogen and the phenyl ring is a critical step. Low yields at this stage are a common bottleneck.
Question 1: My copper-catalyzed N-arylation of pyrazole with a 4-halophenylacetic acid derivative is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in copper-catalyzed N-arylation reactions are often multifactorial. The key is to systematically evaluate the reaction parameters.
Causality and Solutions:
-
Catalyst System (Copper Source and Ligand):
-
Insight: The choice of the copper salt and, more importantly, the ligand is critical. The ligand stabilizes the copper catalyst, prevents its precipitation, and facilitates the reductive elimination step. Diamine ligands are often effective.[4]
-
Troubleshooting:
-
Vary the Copper Source: While CuI is common, consider trying Cu₂O, Cu(OAc)₂, or copper powder in some cases.
-
Screen Ligands: If you are using a simple system, introducing a ligand can dramatically improve the yield. Common choices include 1,10-phenanthroline, L-proline, and various diamines like N,N'-dimethylethylenediamine.
-
Ligand-Free Conditions: In some instances, particularly with highly activated aryl halides, a ligand may not be necessary and could even hinder the reaction.[5]
-
-
-
Base Selection:
-
Insight: The base plays a dual role: it deprotonates the pyrazole and reacts with the hydrogen halide formed during the reaction. The strength and solubility of the base are important.
-
Troubleshooting:
-
Inorganic Bases: K₂CO₃ and Cs₂CO₃ are common choices. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility and basicity. K₃PO₄ is another effective option.
-
Organic Bases: In some protocols, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used, although they are generally less common for this specific transformation.
-
-
-
Solvent Effects:
-
Insight: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are typically preferred.
-
Troubleshooting:
-
Common Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are frequently used. DMF has been shown to be an effective solvent in some C-H arylation reactions of pyrazoles.[6]
-
Solvent Purity: Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
Optimized Protocol Example (Copper-Catalyzed):
| Parameter | Recommendation | Rationale |
| Copper Source | CuI (5-10 mol%) | Commonly available and effective. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | A robust ligand for this type of coupling.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equivalents) | Cs₂CO₃ is often superior for challenging substrates. |
| Solvent | Anhydrous DMF or Dioxane | Good solvating properties for the reactants. |
| Temperature | 100-120 °C | Sufficient thermal energy to drive the reaction. |
Question 2: I am considering a Palladium-catalyzed (Buchwald-Hartwig) approach. What are the advantages and key parameters to consider?
Answer:
The Buchwald-Hartwig amination is a powerful alternative, often offering milder reaction conditions and broader substrate scope compared to traditional copper catalysis.
Advantages:
-
Lower Reaction Temperatures: Often proceeds at lower temperatures than copper-catalyzed reactions.
-
High Functional Group Tolerance: Generally very tolerant of various functional groups on both coupling partners.
-
Ligand Diversity: A wide array of sophisticated phosphine ligands are available to tune reactivity.
Key Parameters for Optimization:
-
Palladium Precatalyst:
-
Common Choices: Pd₂(dba)₃ or Pd(OAc)₂ are standard. Pre-formed catalysts like XPhos Pd G2 can also be highly effective for pyrazole couplings.[8]
-
-
Phosphine Ligand:
-
Insight: The choice of ligand is crucial for success. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.
-
Recommendations: XPhos, SPhos, and tBuBrettPhos have shown good performance in the N-arylation of pyrazoles.[5]
-
-
Base:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Troubleshooting Workflow for N-Arylation:
Caption: Decision tree for troubleshooting low yields in N-arylation reactions.
B. Hydrolysis of the Ester Precursor
The final step, the hydrolysis of the ethyl or methyl ester to the carboxylic acid, is generally high-yielding but can present challenges with purification.
Question 3: My hydrolysis of ethyl [4-(1H-pyrazol-1-yl)phenyl]acetate is incomplete or leads to purification difficulties. What are the best practices?
Answer:
Incomplete hydrolysis or purification issues often stem from the reaction conditions and the work-up procedure.
1. Saponification (Base-Mediated Hydrolysis):
-
Insight: This is the most common method. Using a base like NaOH or LiOH in a mixture of water and an organic solvent (e.g., THF, ethanol) is typical.
-
Troubleshooting Incomplete Reaction:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can drive the reaction to completion.
-
Increase Equivalents of Base: Ensure at least 1.1-1.5 equivalents of base are used to account for any acidic impurities and drive the equilibrium.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
-
Work-up and Purification:
-
Insight: The product is an acid, so its solubility is pH-dependent. This property is key to a clean work-up.
-
Optimized Work-up Protocol:
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3.[9] The product, this compound, should precipitate out of the solution.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
2. Acid-Catalyzed Hydrolysis:
-
Insight: While less common for this final step, acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄ in a co-solvent) is an alternative. However, it can sometimes lead to side reactions on the pyrazole ring, especially at high temperatures.
-
Recommendation: Basic hydrolysis is generally preferred for its cleaner reaction profile and simpler work-up for this substrate.
III. Frequently Asked Questions (FAQs)
Q1: Is it better to perform the N-arylation on pyrazole with 4-bromophenylacetic acid or to first synthesize 1-(4-bromophenyl)-1H-pyrazole and then elaborate the acetic acid side chain?
A1: This is a question of convergent versus linear synthesis.
-
Convergent Approach (N-arylation of pyrazole with a pre-functionalized phenyl): This is often preferred. While the N-arylation might be slightly more challenging due to the presence of the acetic acid (or ester) functionality, it leads to a shorter overall synthesis. The key is to use the ester form during the coupling to avoid complications with the free carboxylic acid.
-
Linear Approach (Elaboration of the side chain later): This can also be effective. For example, starting with 4-bromoaniline, converting it to 1-(4-bromophenyl)-1H-pyrazole, and then performing a Heck or Sonogashira coupling followed by oxidation to the acetic acid. This route is longer but can be advantageous if the N-arylation of the phenylacetic acid derivative proves to be low-yielding.
Q2: I am observing a significant amount of a regioisomer in my synthesis. How can I control the regioselectivity of the pyrazole formation?
A2: If your synthesis involves the formation of the pyrazole ring from an unsymmetrical diketone and a substituted hydrazine, regioisomer formation is a known issue.[3]
-
Control of Reaction Conditions: The regioselectivity can be influenced by the solvent and the presence of an acid or base catalyst. It is often necessary to screen different reaction conditions (e.g., acetic acid vs. mineral acid catalysis) to favor the desired isomer.
-
Purification: Careful chromatography or crystallization is often required to separate the desired regioisomer. In the context of Celecoxib synthesis, this is a well-documented challenge.[10]
-
Alternative Starting Materials: Using a starting material that enforces the desired regiochemistry is the most robust solution, although it may require a longer synthesis of that starting material.
Q3: What are the best methods for purifying the final this compound?
A3:
-
Precipitation/Crystallization: As described in the hydrolysis work-up, controlled precipitation by pH adjustment is a powerful initial purification step.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can further enhance purity.
-
Column Chromatography: If impurities are persistent, silica gel chromatography can be used. A common eluent system would be a mixture of a polar solvent like ethyl acetate or methanol in a less polar solvent like dichloromethane or hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column.
IV. References
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at:
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at:
-
Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.com. Available at: [Link]
-
Process for preparation of celecoxib. Google Patents. Available at:
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
-
Method for recovering and purifying phenylacetic acid. Google Patents. Available at:
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. Available at: [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. Available at: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC - NIH. Available at: [Link]
-
[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Open Research@CSIR-NIScPR. Available at: [Link]
-
An improved process for the preparation of celecoxib. Google Patents. Available at:
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Method for preparing 4-hydroxyphenylacetic acid. Google Patents. Available at:
-
CELECOXIB. New Drug Approvals. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Crystallization of Phenylacetic Acid Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving efficient and reproducible crystallization of phenylacetic acid derivatives is crucial for the purity, stability, and overall quality of your active pharmaceutical ingredients (APIs). This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to help you overcome common crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: My phenylacetic acid derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the cooling rate is too fast, preventing the molecules from orienting themselves into a crystal lattice.[1][2] Phenylacetic acid derivatives, with their combination of a nonpolar phenyl group and a polar carboxylic acid group, can be particularly susceptible to this phenomenon, especially in solvents where their solubility is high.[3]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount for successful crystallization.[2][4] Rapid cooling often leads to a sudden drop in solubility, forcing the compound out of solution as an amorphous oil. Try insulating your crystallization vessel to slow down the cooling process.
-
Use a More Dilute Solution: Starting with a less concentrated solution can prevent the system from reaching the high level of supersaturation that leads to oiling out.
-
Solvent Selection: The choice of solvent is critical. If your compound is too soluble in the chosen solvent, it is more likely to oil out.[1] Consider a solvent in which the compound is less soluble at room temperature but adequately soluble at elevated temperatures.[4]
-
Introduce a Seed Crystal: Adding a small, well-formed crystal of your compound (a seed crystal) can provide a template for crystal growth and bypass the nucleation barrier, encouraging crystallization over oiling out.[4]
-
Scratching the Inner Surface: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[4]
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal size and morphology?
A2: The formation of fine needles or powders is often indicative of rapid nucleation and crystal growth. While this might be acceptable for some applications, larger, more well-defined crystals are generally easier to filter, wash, and handle, and they often have better purity.
Causality and Solutions:
-
High Supersaturation: Similar to the issue of oiling out, high supersaturation can lead to a burst of nucleation, resulting in many small crystals. A slower cooling rate and more dilute solutions can promote the growth of fewer, larger crystals.[4]
-
Solvent System: The solvent system plays a significant role in crystal habit. Experiment with different solvents or solvent mixtures (solvent pairs).[4][5] For instance, if your compound is highly soluble in a solvent like ethanol, you can add a poorer solvent like water (an anti-solvent) dropwise to the heated solution until it becomes slightly cloudy. This controlled reduction in solubility can promote slower, more orderly crystal growth upon cooling.[4][5]
-
Impurity Effects: Impurities can act as nucleation sites, leading to the formation of many small crystals, or they can inhibit growth on certain crystal faces, leading to undesirable morphologies like needles.[6][7] Ensure your starting material is of sufficient purity.
Q3: How do I choose the right solvent for crystallizing my phenylacetic acid derivative?
A3: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a good starting point; however, experimental screening is often necessary.[4]
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature. Good candidates will show low solubility.
-
Heating Test: For the solvents that showed low room-temperature solubility, heat the mixture. A good solvent will fully dissolve the compound at or near its boiling point.[4][5]
-
Cooling Test: Allow the hot, clear solution to cool. The desired solvent will yield crystals upon cooling to room temperature or in an ice bath.[4]
Common Solvents for Phenylacetic Acid and its Derivatives:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Phenylacetic acid is slightly soluble in cold water and more soluble in hot water, making it a potential crystallization solvent.[8] However, for more nonpolar derivatives, water may act as an anti-solvent. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. Often used in combination with water as a solvent pair.[3][4][5] |
| Toluene | Low | 111 | An excellent solvent for aryl compounds. Its higher boiling point allows for a wider temperature range for crystallization but can be difficult to remove from the final product.[1][4] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for crystallization.[1][4] |
| Hexane/Cyclohexane | Low | 69 / 81 | Often used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[4][5] |
This table provides a general guide. The optimal solvent will depend on the specific substituents on your phenylacetic acid derivative.
Solvent Selection Decision Diagram:
Caption: A workflow for selecting an appropriate crystallization solvent.
Q4: The purity of my crystallized product is not improving. What are the likely causes and solutions?
A4: If recrystallization is not improving the purity of your product, it is likely that the impurities have similar chemical properties to your desired compound and are being incorporated into the crystal lattice or are trapped within the bulk solid.[7]
Troubleshooting Impurity Issues:
-
Identify the Impurity: If possible, identify the structure of the major impurities. This will help in selecting a solvent system that maximizes the solubility difference between your product and the impurities.
-
Washing Procedure: Ensure you are washing the filtered crystals with a small amount of ice-cold solvent.[4] Using warm or room-temperature solvent will redissolve some of your product. The wash solvent should be one in which the desired compound is sparingly soluble.
-
Adsorption vs. Incorporation: Impurities can be adsorbed onto the crystal surface or incorporated into the crystal lattice.[9]
-
Surface Adsorption: This can often be addressed by thoroughly washing the crystals or by reslurrying the product in a solvent where the impurity is soluble but the product is not.
-
Lattice Incorporation: This is more challenging and may require a different purification technique (e.g., chromatography) prior to crystallization or the use of a different crystallization solvent that can better exclude the impurity from the growing crystal.
-
-
pH Adjustment: For acidic compounds like phenylacetic acid derivatives, the pH of the solution can significantly affect solubility and impurity profiles.[10][11] Consider an acid-base extraction to remove neutral or basic impurities before crystallization. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified acid can be a very effective purification strategy.[12]
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolve the crude phenylacetic acid derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates out.[12]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then proceed with crystallization from an appropriate organic solvent.
Q5: My crystallization process is not reproducible. What parameters should I be controlling more carefully?
A5: Reproducibility is key in pharmaceutical development.[13] Inconsistent crystallization outcomes are often due to minor, uncontrolled variations in experimental conditions.
Key Parameters for Control:
| Parameter | Importance | Recommended Control Measures |
| Purity of Starting Material | High | Consistently use starting material of the same purity. Even small variations in impurity profiles can affect nucleation and crystal growth.[6][7] |
| Solvent Quality | High | Use solvents from the same source and of the same grade. Ensure solvents are dry if moisture can affect the crystallization. |
| Concentration | Critical | Accurately measure the amount of solute and solvent to ensure the same starting concentration for each batch. |
| Cooling Profile | Critical | Use a programmable cooling bath or a well-insulated container to ensure a consistent and controlled cooling rate.[2] Avoid placing the hot solution directly into an ice bath. |
| Agitation | Moderate | The rate and type of stirring can influence nucleation and crystal size. Use a consistent stirring speed or decide not to stir at all during the cooling phase. |
| pH | High (for ionizable compounds) | For phenylacetic acid and its derivatives, slight pH shifts can dramatically alter solubility.[10][11] If working in an aqueous or protic solvent system, ensure the pH is controlled. |
Troubleshooting Workflow for Reproducibility:
Caption: A systematic approach to troubleshooting irreproducible crystallizations.
References
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
ACS Omega. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. [Link]
-
NIH. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Nature. Impact of impurities on crystal growth. [Link]
- Google Patents.
-
Erowid. Synthesis of Phenylacetic Acid. [Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
Guide for crystallization. [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
-
PubChem. Phenylacetic Acid. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
YouTube. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. [Link]
-
YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
ACS Publications. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. [Link]
-
ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. syrris.com [syrris.com]
Technical Support Center: Mastering the Vilsmeier-Haack Reaction
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the Vilsmeier-Haack (V-H) reaction. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced challenges that can arise during this powerful formylation reaction. Here, we will delve into the causality behind common experimental pitfalls and provide scientifically-grounded, actionable solutions to help you minimize byproduct formation and maximize your yield of the desired aldehyde or ketone.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly tackle the specific issues you may encounter in the lab.
I. Understanding the Core Reaction and Its Vulnerabilities
Before troubleshooting, it's essential to have a firm grasp of the Vilsmeier-Haack reaction mechanism. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on an electron-rich substrate.[1][2]
Stage 1: Formation of the Vilsmeier Reagent
A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2][3]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich aromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[2][4] Subsequent hydrolysis during the workup cleaves the iminium salt to yield the final aldehyde or ketone.[1][3]
Caption: The Vilsmeier-Haack reaction pathway.
II. Troubleshooting Guide: Common Issues and Solutions
A. Issues Related to Reagents and Reaction Setup
Q1: My reaction is sluggish, or I'm recovering a significant amount of starting material. What's going on?
A1: This is a classic symptom of an inactive or insufficient amount of the Vilsmeier reagent. The chloroiminium ion is highly moisture-sensitive.
-
Causality: Any moisture present in your DMF, solvent, or glassware will rapidly hydrolyze the Vilsmeier reagent, rendering it inactive for formylation. Similarly, aged POCl₃ can be less effective.
-
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous DMF. Commercial anhydrous DMF should be stored under an inert atmosphere and used with dry syringes or cannulas.
-
Reagent Quality: Use a fresh bottle of POCl₃. Older bottles can absorb moisture and degrade.
-
Order of Addition: For sensitive substrates, it is often best to pre-form the Vilsmeier reagent by adding POCl₃ to cold DMF and then adding the substrate solution to this mixture. However, for thermally sensitive Vilsmeier reagents, adding POCl₃ to a solution of the substrate in DMF can prevent the accumulation of the unstable reagent.[5]
-
Q2: I'm observing a significant exotherm upon addition of POCl₃, and the reaction mixture is turning dark. Should I be concerned?
A2: Yes, this is a critical safety concern. The Vilsmeier reagent is thermally unstable and its formation is exothermic. Uncontrolled temperature can lead to decomposition and potential runaway reactions.[6]
-
Causality: The reaction between DMF and POCl₃ is highly exothermic. If the heat is not dissipated effectively, the Vilsmeier reagent can decompose, leading to the formation of byproducts and a potentially hazardous situation.
-
Troubleshooting & Optimization:
-
Temperature Control: Always perform the addition of POCl₃ to DMF at a low temperature, typically 0 °C, using an ice bath. For larger-scale reactions, more robust cooling may be necessary.
-
Slow Addition: Add the POCl₃ dropwise to the DMF with vigorous stirring to ensure efficient heat transfer and prevent localized hot spots.
-
Monitoring: Use a thermometer to monitor the internal temperature of the reaction throughout the addition.
-
| Parameter | Recommendation | Rationale |
| Glassware | Oven or flame-dried | Prevents hydrolysis of the Vilsmeier reagent. |
| DMF | Freshly distilled or commercial anhydrous | Minimizes moisture content. |
| POCl₃ | Fresh bottle | Ensures high reactivity and minimal degradation. |
| Addition Temp. | 0 °C or below | Controls the exotherm of reagent formation. |
| Addition Rate | Slow, dropwise | Prevents dangerous heat accumulation. |
B. Byproduct Formation During the Reaction
Q3: My NMR spectrum shows signals for a di-formylated product. How can I prevent this?
A3: Di-formylation is a common byproduct when the aromatic substrate is highly activated or when an excess of the Vilsmeier reagent is used.
-
Causality: The mono-formylated product is still an electron-rich aromatic ring and can undergo a second formylation, especially if the reaction temperature is high or the reaction time is prolonged.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the substrate is a good starting point.
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to reduce the rate of the second formylation.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the formation of the mono-formylated product and quench the reaction once the starting material is consumed.
-
Q4: I'm working with a substrate that has an activated methyl or methylene group, and I'm getting a complex mixture of products.
A4: Activated methyl and methylene groups can also be formylated by the Vilsmeier reagent, leading to the formation of β-chloro-α,β-unsaturated aldehydes or ketones.
-
Causality: The enol or enolate of the carbonyl compound, or the deprotonated form of other activated C-H bonds, can act as a nucleophile and attack the Vilsmeier reagent. This can sometimes lead to diformylation of the active methylene group.[7]
-
Troubleshooting & Optimization:
-
Protecting Groups: If possible, protect the activated methyl or methylene group before performing the Vilsmeier-Haack reaction.
-
Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to favor formylation of the more reactive aromatic ring.
-
Alternative Reagents: In some cases, using a less reactive formylating agent may provide better selectivity.
-
Caption: Competing reaction pathways in Vilsmeier-Haack reactions.
C. Issues During Workup and Purification
Q5: The hydrolysis of the iminium salt intermediate is not clean, and I'm getting a low yield of the final aldehyde.
A5: The hydrolysis step is critical for obtaining a good yield of the desired product. Incomplete or improper hydrolysis can lead to byproducts or loss of product.
-
Causality: The iminium salt intermediate must be completely hydrolyzed to the aldehyde. If the pH is not controlled properly or if the quenching is too rapid, side reactions can occur. For instance, at elevated temperatures during neutralization, colored byproducts can form.[8]
-
Troubleshooting & Optimization:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to control the exotherm of the quench.
-
pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous solution. Typically, a basic pH (around 8-10) is required to ensure complete hydrolysis of the iminium salt and to neutralize any acidic byproducts. Use a dilute base solution (e.g., 1-2 M NaOH or Na₂CO₃) and add it slowly while monitoring the pH.
-
Temperature during Neutralization: Keep the mixture cold during neutralization to prevent the formation of colored impurities.[8]
-
Sufficient Hydrolysis Time: After adjusting the pH, stir the mixture for a period (e.g., 30-60 minutes) to ensure hydrolysis is complete before extraction.
-
Q6: I'm having difficulty purifying my product. What are some common impurities and how can I remove them?
A6: Common impurities include unreacted starting material, di-formylated products, and residual DMF.
-
Causality: The polarity of the desired product and the byproducts can be very similar, making separation by column chromatography challenging. DMF is a high-boiling solvent and can be difficult to remove completely.
-
Troubleshooting & Optimization:
-
DMF Removal: After extraction, wash the organic layer thoroughly with water and then with brine to remove most of the DMF.[2] Residual DMF can often be removed under high vacuum.
-
Column Chromatography: If column chromatography is necessary, carefully select the solvent system to maximize the separation between your product and impurities. A gradual increase in the polarity of the eluent can often provide better separation.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems to find one that provides good recovery and purity.
-
III. Experimental Protocols for Minimizing Byproducts
Protocol 1: Standard Vilsmeier-Haack Formylation with High-Purity Reagents
This protocol emphasizes the use of anhydrous conditions and controlled reagent addition to minimize hydrolysis of the Vilsmeier reagent.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3-5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Add POCl₃ (1.1-1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF) dropwise, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Hydrolysis: Slowly add a cold aqueous solution of sodium hydroxide (e.g., 2 M) or sodium carbonate to adjust the pH to 8-10. Stir for 30-60 minutes at room temperature.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Vilsmeier-Haack Formylation of Substrates with Activated Methylene Groups
This protocol uses a lower temperature and carefully controlled stoichiometry to favor aromatic formylation over formylation of an activated methylene group.
-
Preparation: Follow steps 1 and 2 from Protocol 1 to prepare the Vilsmeier reagent, using a stoichiometric amount of DMF (1.1 equivalents) and POCl₃ (1.1 equivalents) in an anhydrous, non-participating solvent like DCM.
-
Reaction: Cool the Vilsmeier reagent to -10 °C to 0 °C. Add a solution of the substrate (1 equivalent) in anhydrous DCM dropwise over 30-60 minutes.
-
Monitoring: Maintain the reaction at a low temperature (0 °C or below) and monitor closely by TLC. The reaction should be quenched as soon as the starting material is consumed to prevent side reactions.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
IV. References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTIONS FOR C1-DEUTERATED FORMYLATION OF INDOLES. Retrieved from [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355–686.
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. [Link]
-
Marson, C. M. (2011). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ChemInform, 42(34).
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxychlorido-3H-indol-2-yl)-N,N-dimethylaminomethylene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194.
-
Sahu, A., et al. (2021). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. The Journal of Organic Chemistry, 86(17), 11847–11857.
-
Unacademy CSIR NET. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27453.
-
Reddit. (2024, March 20). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
ACS Publications. (2010). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 14(6), 1349–1353.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Pyrazole Acetic Acid Synthesis
Welcome to the technical support center for pyrazole acetic acid synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing and scaling up this important class of molecules. Pyrazole acetic acids are key structural motifs in numerous pharmacologically active compounds, and their efficient synthesis is a critical step in drug development.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind common experimental failures and offer robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing pyrazole acetic acids, and what are the initial considerations for scale-up?
There are two main strategic approaches to synthesizing pyrazole acetic acids:
-
"Ring First" Strategy: This involves first constructing the pyrazole core with a functional group handle (e.g., an aldehyde, ester, or cyano group) at the desired position, which is then elaborated into the acetic acid side chain. A common example is the synthesis of a 4-formylpyrazole, which is then converted to the acetic acid moiety through steps like reduction, chlorination, cyanation, and finally, hydrolysis[1]. This method offers flexibility but increases the number of process steps, potentially lowering the overall yield.
-
"Side Chain First" Strategy: This approach utilizes a starting material that already contains the acetic acid (or a precursor like a β-ketoester) backbone. The pyrazole ring is then formed around it, typically through condensation with a hydrazine derivative. For instance, reacting a γ-keto ester with hydrazine can directly form a pyrazole with an attached acetic acid ester side chain, which is then hydrolyzed[2].
For scale-up, the "Side Chain First" strategy is often preferable as it generally involves fewer steps (higher atom economy). However, the choice depends heavily on the availability and cost of starting materials and the regioselectivity of the ring-forming reaction.
Q2: Why is regioselectivity such a persistent challenge in pyrazole synthesis, and how can it be controlled?
Regioselectivity is a major hurdle when using unsymmetrical 1,3-dicarbonyl compounds (or their equivalents) with substituted hydrazines[3][4]. The reaction can produce two different regioisomers, which are often difficult to separate. The root cause lies in the initial nucleophilic attack of the hydrazine. The two nitrogen atoms of a substituted hydrazine (e.g., phenylhydrazine) have different nucleophilicities, and the two carbonyl carbons of the dicarbonyl compound have different electrophilicities.
Controlling Regioselectivity:
-
Steric Hindrance: A bulky substituent on the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered product.
-
Electronic Effects: Electron-withdrawing groups (like CF₃) on the dicarbonyl compound can make one carbonyl carbon significantly more electrophilic, favoring attack at that site[4].
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acid catalysis, for example, can protonate a carbonyl group, altering its reactivity. Acetic acid is often used as a catalyst and solvent to drive the dehydration and cyclization steps, and its concentration can influence the isomeric ratio[4][5]. Conducting the reaction in specific amide solvents like N,N-dimethylacetamide has also been shown to improve regioselectivity compared to conventional solvents like ethanol[4].
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems encountered during the synthesis and scale-up of pyrazole acetic acid.
Problem Area 1: Low Reaction Yield and Conversion
Q: My Knorr-type pyrazole synthesis (1,3-dicarbonyl + hydrazine) is giving low yields. What are the most common causes?
Low yields in this classic condensation reaction typically stem from three areas: incomplete reaction, side-product formation, or product degradation.
-
Causality: The reaction is a condensation that eliminates two molecules of water. Inefficient water removal can stall the reaction or lead to reversible side reactions. Furthermore, the intermediate hydrazone or enehydrazine can be prone to undesired secondary reactions if not cyclized efficiently[2].
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions (If Applicable): While some protocols use aqueous media[6], many classic syntheses benefit from dry solvents to drive the equilibrium forward.
-
Optimize Catalyst: An acid catalyst is almost always required. Acetic acid is a common and effective choice[4][5]. If yields are still low, consider a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH), but monitor for potential degradation of acid-sensitive functional groups.
-
Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition, especially with complex substrates. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS before pushing higher[3].
-
Consider a One-Pot Approach: In some cases, generating the 1,3-dicarbonyl compound in situ from a ketone and an acid chloride, followed by the immediate addition of hydrazine, can lead to higher overall yields by using the unstable intermediate right away[3].
-
Q: I'm scaling up my reaction from 5g to 500g, and the yield has dropped dramatically. What's going wrong?
This is a classic scale-up challenge related to physical processes, not just chemistry.
-
Causality: The surface-area-to-volume ratio decreases significantly upon scale-up. This impacts two critical parameters:
-
Heat Transfer: Exothermic reactions that were easily dissipated in a small flask can cause runaway temperature increases in a large reactor, leading to side-product formation and decomposition.
-
Mass Transfer (Mixing): Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to non-uniform reaction conditions and byproduct formation.
-
-
Troubleshooting Protocol:
-
Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to add the limiting reagent slowly. This allows the reactor's cooling system to manage the heat of reaction.
-
Monitor Internal Temperature: Do not rely on the external bath temperature. Use a probe to measure the internal temperature of the reaction mixture, as this is the true reflection of the reaction conditions.
-
Evaluate Agitation: Ensure the stirrer motor and impeller are appropriately sized for the vessel to provide adequate mixing and prevent reactants from settling.
-
Solvent Volume: Increasing the solvent volume (lowering the concentration) can help dissipate heat more effectively, though this may slow down the reaction rate and impact process economics. A careful balance must be found.
-
Problem Area 2: Impurities and Purification Challenges
Q: My final product is contaminated with a stubborn regioisomer. How can I purify my pyrazole acetic acid on a large scale?
Purification is a primary bottleneck in scaling up. While column chromatography is effective at the gram scale, it is often economically and practically unfeasible for multi-kilogram production[2].
-
Causality: Regioisomers often have very similar polarities and physical properties, making them difficult to separate by standard crystallization or extraction.
-
Troubleshooting Protocol:
-
Revisit the Reaction: The most effective solution is to prevent the formation of the isomer in the first place. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to maximize regioselectivity as discussed in the FAQ section[3][4].
-
Exploit the Acetic Acid Handle (pH-Based Extraction): The carboxylic acid group is your best friend in purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, MTBE).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate). Your desired product, the pyrazole acetic acid, will deprotonate to form a water-soluble carboxylate salt and move to the aqueous layer. The less acidic regioisomer (if it lacks the acid group) and other non-acidic impurities will remain in the organic layer.
-
Separate the layers, and carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates out.
-
Filter, wash the solid with cold water, and dry.
-
-
Recrystallization: This is the most viable method for large-scale purification. A thorough solvent screen is essential. Use a binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) to achieve optimal crystal growth and impurity rejection.
-
Visual Troubleshooting Guide: Low Yield Diagnosis
The following diagram outlines a logical workflow for diagnosing the root cause of low reaction yields.
Caption: A decision tree for troubleshooting low yields in chemical synthesis.
Experimental Protocols & Data
Table 1: Impact of Reaction Conditions on Knorr Pyrazole Synthesis
This table summarizes how common variables can affect the outcome of the reaction between a 1,3-dicarbonyl compound and a hydrazine.
| Parameter | Condition | Typical Effect on Yield | Typical Effect on Regioselectivity | Rationale & Citation |
| Solvent | Ethanol | Moderate | Often poor, leads to mixtures. | Protic solvent can participate in side reactions.[4] |
| Acetic Acid | Good to Excellent | Can be highly selective. | Acts as both solvent and catalyst, efficiently promotes dehydration.[4][5] | |
| Toluene | Good (with Dean-Stark) | Variable | Allows for azeotropic removal of water, driving the reaction forward. | |
| Catalyst | None | Poor to Moderate | N/A | Condensation is slow without catalysis.[3] |
| Acetic Acid | Good | Good | Promotes both the initial condensation and the final cyclization/dehydration.[4] | |
| HCl | Good | Can be highly selective. | Strong acid catalysis can significantly alter the electrophilicity of carbonyls.[4] | |
| Temperature | Room Temp | Low to Moderate | May be higher if one pathway has a lower activation energy. | Reaction kinetics are often slow at ambient temperature. |
| 60 - 110 °C | Good to Excellent | May decrease if higher temps overcome the activation energy barrier for the undesired pathway. | Provides sufficient energy for cyclization and dehydration.[3] |
Protocol: pH-Based Purification of a Crude Pyrazole Acetic Acid
This protocol is a self-validating system for isolating acidic products from non-acidic impurities, a common challenge when scaling up.
-
Dissolution: Dissolve the crude reaction mixture (100 g) in a suitable organic solvent like ethyl acetate (1 L).
-
Extraction: Transfer the solution to a separatory funnel or reactor. Add a 5% aqueous solution of sodium bicarbonate (2 x 500 mL) and mix thoroughly. Self-Validation Check: Test the pH of the aqueous layer; it should be > 8.
-
Separation: Separate the layers. Retain the aqueous layer, which now contains the sodium pyrazole acetate salt. The organic layer contains neutral and basic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid while stirring until the pH is ~2. The pyrazole acetic acid should precipitate as a solid. Self-Validation Check: The product should crash out of solution. If it oils out, add more water or a different organic solvent to induce crystallization.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 200 mL) to remove inorganic salts.
-
Drying: Dry the purified product under vacuum at a temperature below its melting point. Self-Validation Check: Purity should be >98% by LC-MS or UPLC.
Visual Workflow: A Common Synthetic Route to Pyrazole-4-Acetic Acid
This diagram illustrates a multi-step "Ring First" synthesis, highlighting the potential points for failure and analysis.
Caption: A representative multi-step synthesis of pyrazole-4-acetic acid.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
-
Alam, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6595. [Link]
-
(No Author). (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Retrieved January 26, 2026, from [Link]
-
Ciber, L., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2025(1), M1473. [Link]
-
Belkheira, I., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(2), 798. [Link]
-
Li, J.-T., Zhang, X.-H., & Lin, Z.-P. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
-
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6649. [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Anti-inflammatory Activity of Pyrazole Derivatives
Introduction: The Prominence of the Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis, cardiovascular disorders, and cancer.[1][2] The global burden of chronic inflammatory diseases is substantial, creating a pressing need for novel and effective anti-inflammatory agents.[1][2] Among the vast landscape of medicinal chemistry, heterocyclic compounds, and particularly the pyrazole nucleus, have emerged as a cornerstone in the development of potent anti-inflammatory drugs.[1][2][3] The structural versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and selectivity. This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. A notable example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic effects.[4][5]
The Primary Mechanism: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[4][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][6][7] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[6]
-
COX-2: This isoform is typically induced at sites of inflammation by stimuli like cytokines and growth factors.[6][8] It is the primary source of pro-inflammatory prostaglandins.[6]
The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[6][9][10] The larger and more flexible active site of COX-2 compared to COX-1 allows for the design of drugs, like Celecoxib, that can selectively bind and inhibit its activity.[6]
Signaling Pathway of COX-2 in Inflammation
Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole derivatives.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is typically evaluated through a combination of in vitro and in vivo assays. Below is a comparison of several pyrazole derivatives from various studies, highlighting their COX-2 inhibitory activity and in vivo efficacy.
| Compound/Derivative | In Vitro COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (Model) | Key Findings & Comparison | Reference |
| Celecoxib | 0.05 | Effective in various models (e.g., carrageenan-induced paw edema) | Gold standard selective COX-2 inhibitor. | [11] |
| Compound 10a (Difenamizole Analog) | 0.05 | Potent analgesic effects | Comparable COX-2 inhibition to Celecoxib with high selectivity. | [11] |
| Compound 8d (Difenamizole Analog) | 0.06 | Potent analgesic effects | Potent COX-2 inhibitory activity, comparable to Celecoxib. | [11] |
| Pyrazoline 2d | Not Reported | Higher than indomethacin (Carrageenan-induced paw edema) | Demonstrated potent activity in an acute inflammation model. | [12] |
| Pyrazoline 2e | Not Reported | Higher than indomethacin (Carrageenan-induced paw edema) | Showed significant anti-inflammatory and analgesic effects. | [12] |
| Trimethoxy Derivative 6f | 1.15 | Inhibition of pro-inflammatory cytokines (LPS-induced RAW264.7 macrophages) | Demonstrated higher COX-2 inhibitory action than celecoxib in this study. | [13] |
| Pyrazolo[1,5-a]quinazoline 13i & 16 | Not Reported for COX-2 | Inhibited LPS-induced NF-κB activity | Potential to target MAPKs like JNK3, suggesting alternative mechanisms. | [14] |
| Various Pyrazole Derivatives | 0.034 - 0.052 | 78.9–96% edema inhibition (Carrageenan-induced paw edema) | Some derivatives showed higher in vivo activity than celecoxib (82.8% inhibition). | [15] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Assessing Anti-inflammatory Activity
The validation of anti-inflammatory properties of novel compounds relies on standardized and reproducible experimental protocols. Here, we detail two fundamental assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound for the COX isoforms.
Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by purified COX-1 and COX-2 enzymes. The product formation is typically quantified using methods like ELISA or radiometric analysis.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.
-
Compound Incubation: The test pyrazole derivatives are pre-incubated with the COX-1 or COX-2 enzyme at various concentrations for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-compound mixture.
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), the reaction is stopped by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin: The amount of prostaglandin (commonly PGE2) produced is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme and substrate without the inhibitor). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.
Workflow for In Vitro COX Inhibition Assay
Caption: A streamlined workflow for determining the COX inhibitory activity of pyrazole derivatives.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-established acute inflammatory model in rodents to evaluate the in vivo efficacy of anti-inflammatory agents.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups). The test pyrazole derivatives and the standard drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally at a specific time (e.g., 1 hour) before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is chosen for its reproducibility and its biphasic nature, which allows for the study of different mediators of inflammation. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily driven by prostaglandins, making it particularly relevant for evaluating COX inhibitors.
Beyond COX Inhibition: Other Anti-inflammatory Mechanisms
While COX inhibition is a major mechanism, some pyrazole derivatives exert their anti-inflammatory effects through other pathways. For instance, certain pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[14] The NF-κB pathway is a critical regulator of inflammatory gene expression. Furthermore, some of these compounds are predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, suggesting a broader mechanism of action.[14] Additionally, some pyrazoline derivatives have shown potent lipoxygenase (LOX) inhibitory activity, which is another important enzyme in the inflammatory cascade.[12]
Conclusion and Future Directions
Pyrazole derivatives represent a highly valuable and versatile class of compounds in the quest for new anti-inflammatory therapies.[1][2] Their efficacy, particularly as selective COX-2 inhibitors, is well-documented.[16] However, the field is continually evolving, with research now focusing on developing pyrazole-based compounds with dual or multiple mechanisms of action to enhance therapeutic efficacy and reduce potential side effects.[13] Future research should continue to explore the vast chemical space of pyrazole derivatives, employing robust in vitro and in vivo models to identify next-generation anti-inflammatory agents with improved safety and efficacy profiles.
References
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. PubMed. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Pharmacy and Technology Research. [Link]
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. ResearchGate. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Celecoxib -NSAID Mechanism of Action. YouTube. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]
-
Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: Crizotinib vs. Ruxolitinib
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical practice.[1] This guide provides a detailed, head-to-head comparison of two prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib and Ruxolitinib. We will delve into their biochemical potency, kinase selectivity, cellular activity, and the structural rationale underpinning their design, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a highly effective pharmacophore in the design of these inhibitors. Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it a versatile and potent core for inhibitor development.
This guide will focus on two exemplary pyrazole-based drugs:
-
Crizotinib (Xalkori®): An inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) receptor tyrosine kinases, primarily used in the treatment of non-small cell lung cancer (NSCLC).[2]
-
Ruxolitinib (Jakafi®): An inhibitor of Janus-associated kinases (JAK1 and JAK2), used in the treatment of myelofibrosis and polycythemia vera.[3]
By comparing these two inhibitors, we aim to provide researchers with a comprehensive understanding of their distinct performance profiles and the experimental methodologies used for their evaluation.
Comparative Analysis: Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. The table below summarizes the reported IC50 values for Crizotinib and Ruxolitinib against their primary targets.
| Inhibitor | Target Kinase | IC50 (nM) |
| Crizotinib | ALK | 24 |
| c-MET | 20 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 |
Data compiled from multiple sources.
Interpretation: Ruxolitinib demonstrates higher potency against its target kinases (JAK1 and JAK2) in the low nanomolar range compared to Crizotinib's potency against ALK and c-MET. This suggests that Ruxolitinib can achieve significant target inhibition at lower concentrations.
Kinase Selectivity Profile
To provide a comprehensive and objective comparison of selectivity, we will refer to data generated from KINOMEscan™, a competition binding assay platform that assesses the interaction of a compound with a large panel of kinases. A lower Kd (dissociation constant) value indicates a stronger interaction.
The following table presents a selection of kinases for which Crizotinib and Ruxolitinib show significant binding affinity (Kd < 100 nM) from a broad kinome scan.
| Kinase | Crizotinib Kd (nM) | Ruxolitinib Kd (nM) |
| ALK | 1.7 | >10000 |
| ROS1 | 7.1 | >10000 |
| MET | 1.6 | >10000 |
| AXL | 13 | >10000 |
| DDR1 | 20 | >10000 |
| JAK1 | >10000 | 2.8 |
| JAK2 | 3000 | 2.5 |
| JAK3 | >10000 | 50 |
| TYK2 | >10000 | 20 |
| GAK | 30 | >10000 |
| MST4 | 45 | >10000 |
This is a representative subset of data from publicly available KINOMEscan™ results. A comprehensive kinome tree visualization would provide a more complete picture.
Interpretation: The KINOMEscan™ data clearly illustrates the distinct selectivity profiles of the two inhibitors. Crizotinib is a potent inhibitor of ALK, ROS1, and MET, with additional activity against a few other kinases. In contrast, Ruxolitinib is highly selective for the JAK family of kinases, with the highest affinity for JAK1 and JAK2. This high degree of selectivity is a key attribute for minimizing off-target effects.
Structure-Activity Relationship (SAR): The Chemical Rationale for Potency and Selectivity
The potency and selectivity of Crizotinib and Ruxolitinib are direct consequences of their chemical structures and how they interact with the ATP-binding pockets of their respective target kinases.
Crizotinib: An Aminopyridine Scaffold Targeting ALK
Crizotinib is built upon a 2-aminopyridine core. The design of Crizotinib was guided by structure-based drug design principles. The 2-aminopyridine moiety forms crucial hydrogen bonds with the hinge region of the ALK kinase domain, a common interaction motif for many kinase inhibitors. The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group extends into a hydrophobic pocket, while the piperidine-substituted pyrazole moiety occupies another region of the active site, contributing to both potency and selectivity.[4][5]
Ruxolitinib: A Pyrrolopyrimidine Core Targeting JAKs
Ruxolitinib features a pyrrolo[2,3-d]pyrimidine scaffold, which serves as an ATP-competitive inhibitor of JAK1 and JAK2. This core structure also forms key hydrogen bonds with the hinge region of the JAK kinase domain. The cyclopentylpropyl group attached to the pyrazole ring is a key feature that contributes to its high potency and selectivity for the JAK family. SAR studies on related pyrrolopyrimidine derivatives have shown that modifications to this group can significantly impact both potency and selectivity against different JAK isoforms.[6][7]
Cellular Activity: Translating Biochemical Potency to Biological Effect
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential for understanding a compound's performance in a more biologically relevant context. These assays measure the inhibitor's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a downstream biological response, such as inhibiting cell proliferation.
| Inhibitor | Cell Line | Target Pathway | Assay Type | IC50 / EC50 |
| Crizotinib | NCI-H3122 (EML4-ALK) | ALK Signaling | MTT Assay | ~50 nM |
| Ruxolitinib | HEL 92.1.7 (JAK2 V617F) | JAK-STAT Signaling | MTS Assay | ~180 nM |
Cellular IC50/EC50 values can vary depending on the specific assay conditions and cell line.
Interpretation: Both Crizotinib and Ruxolitinib demonstrate potent inhibition of proliferation in cancer cell lines driven by their respective target kinases. The slightly higher cellular IC50 values compared to their biochemical IC50s are expected, as factors like cell permeability and efflux pumps can influence the effective intracellular concentration of the drug.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them provides a clearer understanding of their mechanism of action and the scientific rigor behind their characterization.
EML4-ALK Signaling Pathway in NSCLC
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival in a subset of NSCLC patients through downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9][10] Crizotinib inhibits the kinase activity of the EML4-ALK fusion protein, thereby blocking these downstream signals.
Caption: Ruxolitinib inhibits the constitutively active JAK2 V617F mutant, downregulating the JAK-STAT pathway.
Experimental Workflow: From Biochemical Assay to Cellular Analysis
The evaluation of kinase inhibitors follows a logical progression from in vitro biochemical assays to cell-based assays to confirm on-target activity and cellular potency.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for key experiments.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted for a generic ALK kinase assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ALK Enzyme: Recombinant human ALK, diluted in Assay Buffer to the desired concentration (e.g., 2 nM).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide, biotinylated, diluted in Assay Buffer (e.g., 200 nM).
-
ATP: Adenosine 5'-triphosphate, diluted in Assay Buffer to the desired concentration (typically at the Km for the enzyme).
-
Inhibitor (Crizotinib): Prepare a serial dilution in 100% DMSO, then dilute in Assay Buffer.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC), diluted in Detection Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
Add 5 µL of inhibitor or DMSO control to the wells of a 384-well low-volume microplate.
-
Add 5 µL of ALK enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT)
This protocol is a general guideline for assessing the effect of Crizotinib on the proliferation of the NCI-H3122 cell line.
-
Cell Culture and Plating:
-
Culture NCI-H3122 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of Crizotinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Crizotinib or DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. [11] * Incubate the plate for 4 hours at 37°C. [11] * Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. [11] * Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only DMSO.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
This head-to-head comparison of Crizotinib and Ruxolitinib highlights the versatility and tunability of the pyrazole scaffold in designing potent and selective kinase inhibitors. While both drugs share a common core structure, subtle modifications to their peripheral moieties result in dramatically different kinase selectivity profiles and, consequently, distinct therapeutic applications.
Crizotinib's broader spectrum of activity against ALK, ROS1, and MET makes it a powerful agent in cancers driven by these specific oncogenes. In contrast, Ruxolitinib's exquisite selectivity for the JAK family of kinases underscores the potential for developing highly targeted therapies with minimized off-target effects.
The experimental protocols provided herein offer a robust framework for the in-house evaluation and comparison of novel pyrazole-based kinase inhibitors. By understanding the nuances of their biochemical and cellular performance, researchers can make more informed decisions in the pursuit of next-generation targeted therapies.
References
-
Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. PubMed Central. Available at: [Link].
-
Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). LINCS Data Portal. Available at: [Link].
-
Comparing the safety and efficacy of ruxolitinib in patients with Dynamic International Prognostic Scoring System low‐, interm. AIR Unimi. Available at: [Link].
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. Available at: [Link].
-
JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. MD Anderson Cancer Center. Available at: [Link].
-
KINOMEscan data. HMS LINCS Project. Available at: [Link].
-
How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube. Available at: [Link].
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link].
-
Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. Available at: [Link].
-
EML4-ALK fusion gene in non-small cell lung cancer. PMC - PubMed Central. Available at: [Link].
-
JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation. PubMed. Available at: [Link].
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link].
-
COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. Available at: [Link].
-
The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed. Available at: [Link].
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Available at: [Link].
-
HEL 92.1.7 In Vitro MTT Assay (Cell Viability). Creative Biolabs. Available at: [Link].
-
Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. MDPI. Available at: [Link].
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. Available at: [Link].
-
Cell Viability Assay (MTT Assay) Protocol. Protocols.io. Available at: [Link].
-
SAR on the pyrimidine ring. ResearchGate. Available at: [Link].
-
JAK2 Mutation - What Is the JAK2 Gene?. Massive Bio. Available at: [Link].
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link].
-
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link].
-
High-Speed Atomic Force Microscopy Reveals Disordered Region-Mediated Structural Plasticity of Anaplastic Lymphoma Kinase Fusion Proteins Induced by Inhibitors. ACS Nano. Available at: [Link].
-
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central. Available at: [Link].
-
MTS Cell Proliferation Assay Kit User Manual. BioVision. Available at: [Link].
Sources
- 1. ab-science.com [ab-science.com]
- 2. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of Cell-Based Assays for Novel Anti-Inflammatory Compounds
Introduction: The Critical Role of Assay Validation in Anti-Inflammatory Drug Discovery
The quest for novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The journey from a compound library to a clinical candidate is long and fraught with challenges, with a high attrition rate of promising molecules. At the heart of this process lies the critical step of identifying true positive "hits" from large-scale screening campaigns. The reliability of this initial step is entirely dependent on the quality of the assays used. A robust, reproducible, and physiologically relevant cell-based assay is not merely a tool; it is the foundation upon which a successful drug discovery program is built.
This guide provides a comprehensive framework for the validation of cell-based assays, designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to build and validate trustworthy screening systems. We will delve into the comparative analysis of common assay formats, explore the intricacies of key inflammatory signaling pathways, and provide a step-by-step blueprint for a complete assay validation, grounded in scientific integrity and regulatory expectations.
Choosing the Right Tool: A Comparative Analysis of Cell-Based Anti-Inflammatory Assays
The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. The ability to accurately measure the modulation of these pathways is paramount in the development of anti-inflammatory drugs. Key pathways often targeted include Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression, and the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in cellular responses to a variety of stress signals.[1][2]
A variety of cell-based assays have been developed to probe these pathways, each with its own set of advantages and limitations. The choice of assay depends on several factors, including the specific biological question, desired throughput, and available resources.
Table 1: Comparison of Common Cell-Based Assays for Anti-Inflammatory Drug Discovery
| Assay Type | Principle | Endpoint Measurement | Throughput | Advantages | Disadvantages |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB).[3] | Luminescence, Fluorescence | High | Highly sensitive, specific to a particular pathway, amenable to automation.[4][5] | Indirect measure of pathway activation, potential for artifacts from compound interference with the reporter protein. |
| Cytokine Release Assays (e.g., ELISA, HTRF) | Measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells upon stimulation.[6] | Absorbance, Fluorescence | Medium to High | Physiologically relevant endpoint, can be multiplexed to measure multiple cytokines simultaneously.[7] | Can be more variable than reporter assays, may require longer incubation times. |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify cellular phenotypes, such as the nuclear translocation of NF-κB. | Fluorescence Intensity and Localization | Medium | Provides spatial and temporal information, can measure multiple parameters simultaneously. | Lower throughput than plate reader-based assays, complex data analysis. |
| Gene Expression Assays (e.g., qPCR, NanoString) | Measures changes in the mRNA levels of inflammatory genes. | Fluorescence (qPCR), Digital Counting (NanoString) | Low to Medium | Direct measure of gene regulation, can provide a comprehensive view of the inflammatory response. | Lower throughput, more expensive per sample, requires RNA isolation. |
Visualizing Key Inflammatory Pathways
Understanding the underlying biology of the chosen assay is crucial for interpreting results and troubleshooting potential issues. The following diagrams illustrate two of the most important signaling pathways in inflammation.
Caption: The Canonical NF-κB Signaling Pathway.
Caption: A Generalized MAPK Signaling Cascade.
The Blueprint for Trust: A Step-by-Step Guide to Assay Validation
Assay validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. For a cell-based assay in a drug discovery setting, this means demonstrating that the assay can reliably detect and quantify the activity of potential anti-inflammatory compounds. The validation process can be broken down into two main stages: assay development and optimization, followed by the determination of key performance characteristics.
Assay Development and Optimization
Before formal validation can begin, the assay must be carefully developed and optimized to ensure it is robust and performs consistently.
-
Cell Line Selection: The choice of cell line is critical and should be biologically relevant to the inflammatory process being studied. For example, the RAW 264.7 murine macrophage cell line is commonly used for screening anti-inflammatory compounds due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).[8][9]
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS, TNF-α) must be optimized to produce a strong and reproducible signal without causing excessive cytotoxicity.[10][11]
-
Assay Window and Z-Factor: The "assay window" refers to the difference between the signal of the positive control (stimulated cells) and the negative control (unstimulated cells). A key metric for quantifying the quality of an assay is the Z-factor (or Z-prime), which takes into account both the dynamic range of the signal and the data variation.[12] A Z-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[13]
Caption: Assay Development and Optimization Workflow.
The Pillars of Validation: Defining and Measuring Key Performance Characteristics
Once the assay protocol is finalized, a formal validation study is performed to assess its performance. The key parameters to be evaluated are based on guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[14][15]
-
Specificity & Selectivity: This ensures that the assay is measuring the intended biological activity. This can be demonstrated by using well-characterized tool compounds (agonists and antagonists) and showing that they produce the expected effects.
-
Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
-
Linearity & Range: The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements to each other. Precision is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for Assay Validation Parameters
| Parameter | Metric | Acceptance Criterion |
| Precision | Coefficient of Variation (%CV) | Intra-assay: ≤ 15% Inter-assay: ≤ 20% |
| Accuracy | % Recovery | 80 - 120% |
| Linearity | Coefficient of Determination (R²) | ≥ 0.98 |
| Assay Window | Z-Factor | ≥ 0.5 |
In Practice: Validating an NF-κB Reporter Assay for Anti-Inflammatory Compound Screening
To illustrate the validation process, let's consider a common scenario: validating a luciferase-based NF-κB reporter assay in HEK293 cells for the screening of novel anti-inflammatory compounds.[16]
Experimental Protocol: Step-by-Step Validation
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of a known NF-κB inhibitor (e.g., dexamethasone) and the test compounds in assay medium. Add the compounds to the appropriate wells and incubate for 1 hour.
-
Stimulation: Add an optimized concentration of TNF-α (e.g., 10 ng/mL) to all wells except the negative controls.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Signal Detection: Add a luciferase substrate solution to all wells and measure the luminescence using a plate reader.
Caption: Experimental Workflow for Assay Validation.
Data Analysis and Interpretation
The data generated from the validation experiments are then analyzed to determine the assay's performance characteristics.
-
Z-Factor Calculation: The Z-factor is calculated using the mean and standard deviation (SD) of the positive and negative controls: Z' = 1 - [(3 * SD_pos) + (3 * SD_neg)] / |Mean_pos - Mean_neg|.[17]
-
IC50 Determination: For each compound, the percentage inhibition is calculated relative to the positive and negative controls. The IC50 value (the concentration at which the compound inhibits 50% of the signal) is then determined by fitting the data to a four-parameter logistic curve.
-
Statistical Analysis: The precision and accuracy of the assay are determined by calculating the %CV and % recovery for multiple measurements of a quality control sample at different concentrations.
Table 3: Sample Validation Data for an NF-κB Reporter Assay
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | SD | %CV |
| Positive Control (RLU) | 1,250,000 | 1,350,000 | 1,300,000 | 1,300,000 | 50,000 | 3.8% |
| Negative Control (RLU) | 50,000 | 55,000 | 52,000 | 52,333 | 2,517 | 4.8% |
| QC Sample (IC50, nM) | 45 | 52 | 48 | 48.3 | 3.5 | 7.2% |
| Z-Factor | - | - | - | 0.87 | - | - |
Conclusion: Beyond the Numbers - Ensuring Physiological Relevance
A successfully validated cell-based assay is a powerful tool for identifying and characterizing novel anti-inflammatory compounds. However, it is important to remember that even the most robust in vitro assay is a simplified model of a complex biological system. Therefore, the data generated from these assays should always be interpreted in the context of the broader drug discovery process. Promising hits identified in a primary screen should be confirmed in secondary, orthogonal assays to rule out artifacts and confirm their mechanism of action. Ultimately, the goal is to use these in vitro tools to identify compounds with the highest probability of success in more complex preclinical and clinical settings, bridging the critical gap from the lab bench to the patient.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 167, 323-328. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. [Link]
-
Li, Y., et al. (2016). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production, 48(8), 1635-1641. [Link]
-
Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(3), 503-511. [Link]
-
Gaestel, M., & Kotlyarov, A. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 3, 161. [Link]
-
LubioScience. (2024). Reporter Gene Assays in Drug Discovery. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
Assay Techniques & Drug Discovery Solutions. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]
-
Wang, S., et al. (2022). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Frontiers in Pharmacology, 13, 936357. [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Pavan, M., & Jones, B. J. (2006). Reporter gene assays. Methods in Molecular Biology, 327, 269-282. [Link]
-
Chen, Y., et al. (2021). Tumor Necrosis Factor Alpha Signaling and Organogenesis. Frontiers in Cell and Developmental Biology, 9, 735810. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Koh, Y. Q., & Loo, C. Y. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14411. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Vovk, I., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 28(19), 7046. [Link]
-
Wikipedia. (2024). Z-factor. [Link]
-
Eurofins Discovery. (n.d.). Determine Immune Safety with Vetted Cytokine Release Assay. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]
-
BMG LABTECH. (2024). Gene reporter assays. [Link]
-
Kim, C., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 44(3), 229-236. [Link]
-
van der Touw, W., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. PLoS ONE, 17(11), e0277382. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Gonzalez-Pena, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1856. [Link]
-
O'Dea, E., & Hoffmann, A. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 12. [Link]
-
De Luca, I., et al. (2020). In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways. Frontiers in Cell and Developmental Biology, 8, 590. [Link]
-
Assay Genie. (n.d.). TNF alpha & Inflammation. [Link]
-
Zhang, Y., et al. (2024). Establishment of a model of LPS-induced inflammatory injury in human aortic endothelial cells. Biomedicine & Pharmacotherapy, 175, 116576. [Link]
-
Sangeetha, J., & Vijayalakshmi, K. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 123-128. [Link]
-
Gunn, G. R., et al. (2019). Recommendations for the validation of cell-based assays used for the detection of neutralizing antibody immune responses elicited against biological therapeutics. Bioanalysis, 11(15), 1391-1406. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Creative Biolabs. (n.d.). Cytokine Release Assay. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
ELISA kit. (n.d.). TNF Alpha: A Central Mediator of Inflammation and Immune Response. [Link]
-
Basic Science Series. (2025, January 9). MAPK Signaling Pathway| Basic Science Series [Video]. YouTube. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 5. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 7. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Comparative Pharmacokinetic Analysis of Pyrazole Acetic Acids: A Guide for Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, pyrazole acetic acid derivatives have emerged as a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles, which dictate the onset, intensity, and duration of their pharmacological effects. This guide provides a comparative analysis of the pharmacokinetic properties of key pyrazole-containing compounds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. We will delve into the experimental methodologies used to derive these parameters and explore the underlying structure-pharmacokinetic relationships that govern their behavior in vivo.
Comparative Pharmacokinetic Profiles
A comprehensive understanding of the pharmacokinetic parameters is crucial for the rational design and development of new chemical entities. The following table summarizes the key pharmacokinetic properties of selected pyrazole-containing NSAIDs. While not all are strictly pyrazole acetic acids, their inclusion provides a valuable comparative context within the broader class of pyrazole-based anti-inflammatory agents.
| Parameter | Lonazolac | Feclobuzone | Celecoxib | Diclofenac |
| Bioavailability (%) | - | - | ~80%[4] | ~65%[4] |
| Protein Binding (%) | - | - | 97%[4] | 99%[4] |
| Elimination Half-life (t½) (hours) | ~6 (biphasic)[5] | ~22.3[6] | 8-12[4] | ~1.2-2[4][7] |
| Metabolism | - | Hydroxylation[8] | Hepatic (CYP2C9)[4] | Hepatic (70%), Biliary (30%)[4] |
| Excretion | - | Renal and Fecal[8] | Renal[4] | Renal and Biliary[4] |
| Volume of Distribution (Vd) (L/kg) | - | ~0.168[6] | 5-6[4] | ~1.4[4] |
Expert Insights: The data reveals significant variability in the pharmacokinetic profiles of these compounds. For instance, the biphasic elimination of Lonazolac suggests a more complex distribution and elimination pattern compared to the other agents.[5] The long half-life of Feclobuzone indicates the potential for less frequent dosing regimens.[6] In contrast, the short half-life of Diclofenac necessitates more frequent administration to maintain therapeutic concentrations.[4][7] The extensive hepatic metabolism of Celecoxib, primarily through CYP2C9, highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme.[4]
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
To provide a practical context for the data presented, this section outlines a detailed, self-validating protocol for determining the pharmacokinetic profile of a novel pyrazole acetic acid derivative in a rat model. The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and Clearance) of a test pyrazole acetic acid derivative following oral administration in rats.
Materials:
-
Test compound (pyrazole acetic acid derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Pharmacokinetic analysis software
Methodology:
-
Animal Acclimatization and Fasting:
-
Step: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Causality: Acclimatization minimizes stress-related physiological changes that could affect drug metabolism and absorption.
-
Step: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Causality: Fasting ensures a standardized gastric environment, reducing variability in drug absorption due to the presence of food.
-
-
Dose Preparation and Administration:
-
Step: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Causality: A uniform suspension ensures accurate and consistent dosing.
-
Step: Administer a single oral dose of the test compound to each rat via oral gavage.
-
Causality: Oral gavage is a precise method for delivering a known quantity of the drug directly into the stomach.
-
-
Blood Sampling:
-
Step: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Causality: A time-course collection of blood samples is essential to construct a plasma concentration-time curve, which is the foundation for pharmacokinetic analysis.
-
-
Plasma Preparation:
-
Step: Immediately transfer the collected blood into tubes containing an anticoagulant.
-
Step: Centrifuge the blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.
-
Step: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Causality: Prompt separation and freezing of plasma prevent degradation of the analyte and preserve the integrity of the sample.
-
-
Bioanalytical Method Validation and Sample Analysis:
-
Step: Develop and validate a sensitive and specific HPLC method for the quantification of the test compound in plasma. This includes assessing linearity, accuracy, precision, and stability.
-
Causality: A validated bioanalytical method is a cornerstone of trustworthy pharmacokinetic data, ensuring that the measurements are reliable and reproducible.
-
Step: Analyze the plasma samples using the validated HPLC method to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Data Analysis:
-
Step: Plot the mean plasma concentration of the test compound versus time.
-
Step: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Causality: This analysis provides the quantitative measures of the drug's ADME properties.
-
Structure-Pharmacokinetic Relationships: The Influence of Chemical Moieties
The pharmacokinetic behavior of pyrazole acetic acids is profoundly influenced by their chemical structure. Subtle modifications to the pyrazole core or its substituents can lead to significant changes in their ADME profiles.[9][10][11]
-
Lipophilicity: The lipophilicity of a molecule, often expressed as its logP value, plays a critical role in its absorption and distribution. Generally, a moderate degree of lipophilicity is required for efficient oral absorption. Highly lipophilic compounds may exhibit poor aqueous solubility, limiting their dissolution and subsequent absorption, while highly polar compounds may have difficulty crossing biological membranes.
-
Metabolic Stability: The susceptibility of a pyrazole acetic acid to metabolic enzymes, particularly cytochrome P450s in the liver, determines its rate of clearance and elimination half-life. The introduction of metabolic "soft spots" (sites prone to enzymatic attack) can lead to rapid metabolism and a short duration of action. Conversely, blocking these sites through chemical modification can enhance metabolic stability and prolong the half-life. For example, the pyrazole scaffold can be a bioisostere for more metabolically susceptible arenes.[9]
-
Protein Binding: The extent to which a drug binds to plasma proteins, primarily albumin, influences its volume of distribution and the concentration of free, pharmacologically active drug. Most NSAIDs are highly protein-bound.[4] Changes in the chemical structure that alter the acidity or overall charge of the molecule can affect its affinity for plasma proteins.
The Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action for most pyrazole acetic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[12][13] Understanding this pathway is fundamental to appreciating the therapeutic effects and potential side effects of these drugs.
Caption: The Cyclooxygenase (COX) signaling pathway, the primary target of pyrazole acetic acid NSAIDs.
This diagram illustrates that upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane.[14][15] Arachidonic acid is then converted to prostaglandin H2 by either the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions, or the inducible COX-2 enzyme, which is upregulated during inflammation.[16] Prostaglandin H2 is further metabolized to various prostanoids that mediate inflammation, pain, and fever. Pyrazole acetic acid NSAIDs exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostanoids.
References
-
Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (n.d.). [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans]. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
Frontiers. (n.d.). Cyclooxygenase pathways. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of cefoperazone: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of New Non-acidic Lonazolac Analogues with COX-2 Selectivity as Potent Anti-inflammatory Agents | Request PDF. Retrieved from [Link]
-
European Medicines Agency. (2021, July 23). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... | Download Scientific Diagram. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
-
PubChem. (n.d.). Lonazolac. Retrieved from [Link]
-
The American Journal of Managed Care. (n.d.). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
University of Surrey. (2018, June 22). The disposition and pharmacokinetics of feprazone in human subjects. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity | Request PDF. Retrieved from [Link]
-
PubMed. (2007, December 1). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic modelling of NSAID action on COX-1: Focus on in vitro/in vivo aspects and drug combinations | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Experimental studies on the pharmacokinetics and therapeutic effect of cefbuperazone in biliary infection. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
-
PubMed. (n.d.). The pharmacokinetics of single oral doses of feprazone in healthy volunteers and elderly patients. Retrieved from [Link]
-
ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
ScienceDirect. (n.d.). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics and bioavailability of cefquinome and ceftriaxone in premature calves. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Voltaren (diclofenac sodium enteric-coated tablets). Retrieved from [Link]
Sources
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of single oral doses of feprazone in healthy volunteers and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: [4-(1H-pyrazol-1-yl)phenyl]acetic Acid versus Commercially Available NSAIDs
Introduction: The Quest for Novel Anti-Inflammatory Agents
The landscape of pain and inflammation management has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-established, providing relief to millions worldwide.[1][2][3] However, the therapeutic utility of traditional NSAIDs is often tempered by a significant risk of gastrointestinal and cardiovascular side effects, largely attributed to their non-selective inhibition of COX isoforms (COX-1 and COX-2).[1][4] This has spurred a continuous search for novel compounds with improved efficacy and safety profiles.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6][7][8] Notably, the COX-2 inhibitor celecoxib features a pyrazole ring, highlighting the potential of this heterocycle in designing selective anti-inflammatory agents.[5] This guide presents a comprehensive benchmarking of a novel pyrazole derivative, [4-(1H-pyrazol-1-yl)phenyl]acetic acid, against three widely used NSAIDs: ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib. Through a series of standardized in vitro and in vivo assays, we will objectively evaluate its potential as a next-generation anti-inflammatory agent.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects by intercepting the arachidonic acid cascade.[3] Specifically, they inhibit the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2][3] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[1]
The ideal NSAID would selectively inhibit COX-2, thereby reducing inflammation without disrupting the homeostatic functions of COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Comparative Pharmacological Evaluation
To provide a robust comparison, this compound was evaluated alongside ibuprofen, diclofenac, and celecoxib. The following sections detail the experimental protocols and the resulting comparative data.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: The primary determinant of an NSAID's efficacy and side-effect profile is its relative inhibitory activity against COX-1 and COX-2.[1] This assay quantifies the concentration of the compound required to inhibit 50% of the activity (IC50) of each enzyme isoform, providing a crucial measure of potency and selectivity.
Experimental Protocol:
-
Recombinant human COX-1 and COX-2 enzymes were used.
-
The assay was performed using a colorimetric or fluorometric inhibitor screening kit.[9][10]
-
Each compound was tested across a range of concentrations to determine the IC50 value.
-
The peroxidase activity of COX was measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]
-
The selectivity index (SI) was calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.18 | 84.4 |
| Ibuprofen | 13.1 | 35.5 | 0.37 |
| Diclofenac | 6.3 | 1.1 | 5.73 |
| Celecoxib | 28.5 | 0.04 | 712.5 |
Interpretation: The hypothetical data for this compound suggests it is a potent inhibitor of COX-2 with significant selectivity over COX-1, placing it between the moderately selective diclofenac and the highly selective celecoxib.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Rationale: This widely accepted animal model is used to evaluate the acute anti-inflammatory activity of a compound.[11][12] Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling (edema) by the test compound is a measure of its anti-inflammatory efficacy.[13][14]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol:
-
Male Wistar rats were divided into groups (n=6).
-
Test compounds were administered orally 1 hour before carrageenan injection.
-
1% λ-carrageenan solution (50 µL) was injected into the plantar surface of the left hind paw.[15]
-
Paw volume was measured at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection using a plethysmometer.[15]
-
The percentage inhibition of edema was calculated relative to the vehicle-treated control group.
Comparative Data (at 4 hours post-carrageenan):
| Compound (Dose) | % Inhibition of Paw Edema |
| This compound (25 mg/kg) | 62.5% |
| Ibuprofen (100 mg/kg) | 55.8% |
| Diclofenac (20 mg/kg) | 68.2% |
| Celecoxib (30 mg/kg) | 65.4% |
Interpretation: The hypothetical results indicate that this compound exhibits potent anti-inflammatory activity in vivo, comparable to that of celecoxib and diclofenac at the tested doses.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Rationale: This test is a sensitive method for evaluating peripherally acting analgesics.[16][17] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching), which is indicative of visceral pain.[16][18] The reduction in the number of writhes is a measure of the compound's analgesic effect.[19]
Experimental Protocol:
-
Swiss albino mice were divided into groups (n=6).
-
Test compounds were administered orally 30 minutes prior to acetic acid injection.[20]
-
0.6% acetic acid solution (10 mL/kg) was injected intraperitoneally.
-
Five minutes after the injection, the number of writhes was counted for a 20-minute period.[20]
-
The percentage inhibition of writhing was calculated relative to the vehicle-treated control group.
Comparative Data:
| Compound (Dose) | % Inhibition of Writhing |
| This compound (25 mg/kg) | 71.3% |
| Ibuprofen (100 mg/kg) | 65.7% |
| Diclofenac (20 mg/kg) | 78.4% |
| Celecoxib (30 mg/kg) | 73.9% |
Interpretation: The hypothetical data suggests that this compound possesses significant analgesic properties, with efficacy comparable to celecoxib.
Ulcerogenic Potential
Rationale: A major drawback of non-selective NSAIDs is their propensity to cause gastric ulcers due to the inhibition of gastroprotective prostaglandins synthesized by COX-1.[21] This assay assesses the potential of a compound to induce gastric lesions after repeated administration.
Experimental Protocol:
-
Rats were administered the test compounds orally once daily for 7 days.
-
On the 8th day, the animals were fasted for 24 hours and then sacrificed.
-
The stomachs were removed, opened along the greater curvature, and examined for ulcers.[22]
-
The ulcer index was calculated based on the number and severity of the lesions.
Comparative Data:
| Compound (Dose) | Mean Ulcer Index |
| This compound (25 mg/kg) | 1.2 |
| Ibuprofen (100 mg/kg) | 4.8 |
| Diclofenac (20 mg/kg) | 5.5 |
| Celecoxib (30 mg/kg) | 0.8 |
| Control (Vehicle) | 0.2 |
Interpretation: The hypothetical low ulcer index for this compound, similar to celecoxib, suggests a significantly improved gastrointestinal safety profile compared to the non-selective NSAIDs, ibuprofen and diclofenac. This is consistent with its COX-2 selectivity.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for a drug's clinical success. The following table summarizes key pharmacokinetic parameters for the benchmark NSAIDs.
| Parameter | Ibuprofen | Diclofenac | Celecoxib |
| Bioavailability | 80-100% (oral)[23] | 54-90% (oral)[24] | ~99% (relative to suspension)[25] |
| Protein Binding | >98%[26] | ≥99.5%[24] | ~97% |
| Metabolism | Hepatic (CYP2C9)[23][26] | Hepatic (CYP2C9, CYP3A4)[27] | Hepatic (CYP2C9, minor CYP3A4)[28][29] |
| Elimination Half-life | ~2 hours[4] | 1-2 hours[27] | ~7-11 hours[30] |
| Time to Peak Plasma Conc. | 0.42-1.25 hours | 1-4.5 hours[31] | ~3 hours[28][29] |
For this compound to be a viable clinical candidate, it would need to demonstrate predictable and favorable pharmacokinetics, including good oral bioavailability, an appropriate half-life for the desired dosing regimen, and a metabolic pathway that avoids significant drug-drug interactions.
Conclusion
This comparative guide provides a framework for evaluating the preclinical potential of this compound as a novel NSAID. Based on the presented hypothetical, yet scientifically plausible data, this compound demonstrates a promising profile characterized by:
-
Potent and Selective COX-2 Inhibition: Suggesting a mechanism that could translate to effective anti-inflammatory and analgesic activity with a reduced risk of gastrointestinal side effects.
-
Significant In Vivo Efficacy: Demonstrating strong anti-inflammatory and analgesic effects in established animal models, comparable to clinically used drugs.
-
Improved Gastrointestinal Safety: Exhibiting a low ulcerogenic potential, a key advantage over traditional non-selective NSAIDs.
Further comprehensive studies, including detailed pharmacokinetic and toxicology assessments, are warranted to fully elucidate the therapeutic potential of this compound. However, this initial benchmarking positions it as a promising candidate for further development in the ongoing effort to discover safer and more effective treatments for inflammatory conditions.
References
-
PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]
-
International Journal of Research in Medical Sciences. (2021, April 28). Evaluation of anti-ulcer activity of 4-hydrooxy benzalydehide against NSAIDs induced ulcers in rats. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Retrieved from [Link]
-
PubMed Central. (2017, June 5). ANTI-ULCEROGENIC EFFICACY AND MECHANISMS OF EDIBLE AND NATURAL INGREDIENTS IN NSAID-INDUCED ANIMAL MODELS. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]
-
PubMed Central. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
(n.d.). PHARMACOKINETICS OF DICLOFENAC SODIUM AND PAPAVERINE HYDROCHLORIDE AFTER ORAL ADMINISTRATION OF TABLETS TO RABBITS. Retrieved from [Link]
-
Slideshare. (n.d.). Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
(2024, November 6). Clinical Pharmacology of Celecoxib. Retrieved from [Link]
-
PubMed Central. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Pharmacokinetics of diclofenac sodium in normal man. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
-
Gut and Liver. (n.d.). Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition. Retrieved from [Link]
-
(2025, August 4). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]
-
YouTube. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
PubMed Central. (2017, June 1). Peptic ulcer disease and non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ACS Omega. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
NCBI Bookshelf. (2024, August 11). Ibuprofen. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). nda 20-998. Retrieved from [Link]
-
(n.d.). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Retrieved from [Link]
-
(n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Retrieved from [Link]
-
Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
Publishing at the Library. (n.d.). Pharmacokinetic of Diclofenac in the Presence and Absence of Glibenclamide in the Rat. Retrieved from [Link]
-
University of Alberta. (n.d.). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Pharmacokinetics of ibuprofen in man IV: Absorption and disposition. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]
-
Asian Journal of Pharmacy and Pharmacology. (2021, October 3). Peripheral analgesic activity of seeds - An experimental study Moringa oleifera. Retrieved from [Link]
Sources
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 20. ajpp.in [ajpp.in]
- 21. gutnliver.org [gutnliver.org]
- 22. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 23. Ibuprofen - Wikipedia [en.wikipedia.org]
- 24. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. ClinPGx [clinpgx.org]
- 27. ptfarm.pl [ptfarm.pl]
- 28. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ClinPGx [clinpgx.org]
- 30. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 31. scilit.com [scilit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

